Methyllycaconitine (citrate)
Description
Overview of Diterpenoid Alkaloids as Research Probes
Diterpenoid alkaloids are a class of naturally occurring compounds characterized by their intricate and structurally complex frameworks. nih.gov Predominantly found in plant genera such as Aconitum and Delphinium, these alkaloids have long been a subject of scientific inquiry due to their diverse and potent biological activities. researchgate.netmdpi.com Their complex structures have made them challenging targets for chemical synthesis, yet their unique properties have established them as valuable tools in scientific research. researchgate.netthieme-connect.com
These compounds often serve as highly selective ligands for various cellular targets, including ion channels and receptors. This selectivity allows researchers to investigate the function of specific biological pathways with a high degree of precision. thieme-connect.com By interacting with these targets, diterpenoid alkaloids can modulate cellular responses, providing insights into fundamental physiological processes. nih.gov Their use as research probes has been pivotal in fields ranging from neurobiology to pharmacology, contributing to a deeper understanding of cellular signaling and the mechanisms of action of various drugs. thieme-connect.combiorxiv.org
Significance of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation in Biological Systems
Nicotinic acetylcholine receptors (nAChRs) are a crucial family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine. wikipedia.org These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions. wikipedia.orgfrontiersin.org In the brain, nAChRs play a fundamental role in cognitive processes such as learning, memory, and attention. mdpi.com At the neuromuscular junction, they are essential for mediating communication between nerves and muscles, thereby controlling muscle contraction. wikipedia.org
The modulation of nAChR activity is of significant interest in biological research due to its implications for both normal physiology and various disease states. Activation of nAChRs leads to the influx of cations, which can trigger a cascade of intracellular signaling events. mdpi.com The diverse subtypes of nAChRs, each with unique subunit compositions and pharmacological properties, allow for a nuanced and complex regulation of neuronal activity. frontiersin.orgacs.org Understanding how these receptors are modulated provides critical insights into synaptic transmission, neuronal plasticity, and the pathophysiology of neurological and psychiatric disorders. mdpi.combenthamscience.com The ability to selectively target specific nAChR subtypes with pharmacological tools has been instrumental in dissecting their individual contributions to complex biological processes. frontiersin.org
Historical Context of Methyllycaconitine (B43530) (Citrate) as a Pharmacological Tool
Methyllycaconitine (MLA) was first isolated from species of Delphinium (larkspurs) and was initially identified as one of the primary toxic compounds responsible for livestock poisoning. wikipedia.org The name "methyl-lycaconitine" was given in 1943. wikipedia.org Early pharmacological investigations revealed that MLA acts as an antagonist at nicotinic, but not muscarinic, acetylcholine receptors, blocking neuromuscular transmission in skeletal muscle. wikipedia.org
A pivotal moment in the history of MLA as a pharmacological tool came with the discovery of its high affinity and selectivity for a specific subtype of nAChR. Research demonstrated that MLA is a potent antagonist of the α7-containing neuronal nicotinic receptors. tocris.comaphios.com This finding was significant because it provided researchers with a selective probe to study the function of α7 nAChRs, which are abundantly expressed in the brain and implicated in various neurological processes. tocris.comcaymanchem.comnih.gov The citrate (B86180) salt of MLA is the most commonly used form in research due to its commercial availability. wikipedia.org Its ability to cross the blood-brain barrier further enhances its utility as a tool for in vivo studies. medchemexpress.com
The use of MLA has been crucial in numerous studies to delineate the role of α7 nAChRs in various physiological and pathological conditions. For instance, it has been employed to investigate the involvement of these receptors in methamphetamine-induced neurotoxicity and in cognitive processes. tocris.comnih.gov While initially recognized for its toxicity, the journey of Methyllycaconitine from a plant-derived toxin to a highly specific and valuable pharmacological tool underscores the importance of natural products in advancing scientific understanding. wikipedia.orgusda.gov
Key Research Findings on Methyllycaconitine (MLA)
| Finding | Receptor Target(s) | Significance | Reference(s) |
| Potent antagonist of α7-containing neuronal nicotinic receptors | α7 nAChR | Established MLA as a selective probe for this receptor subtype. | tocris.comaphios.comcaymanchem.com |
| Interacts with α4β2 and α6β2 receptors at higher concentrations | α4β2, α6β2 nAChRs | Highlights the need for careful concentration control in experiments. | tocris.combio-techne.com |
| Attenuates methamphetamine-induced neurotoxicity in vivo | α7 nAChR | Suggests a role for α7 nAChRs in the neurotoxic effects of methamphetamine. | tocris.comrndsystems.com |
| Blocks neuromuscular transmission | Nicotinic receptors at the neuromuscular junction | Explains its toxic effects and early observations of muscle paralysis. | wikipedia.orgaphios.com |
| Inhibits [125I]α-bungarotoxin binding to rat brain membranes | α7 nAChR | Provided early evidence of its high affinity for the neuronal α-bungarotoxin binding site, later identified as the α7 nAChR. | biocrick.com |
| Used to induce cognitive deficits in research models | α7 nAChR | Allows for the study of the role of α7 nAChRs in cognition and the evaluation of potential cognitive-enhancing drugs. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Origin and Extraction Methodologies
Botanical Sources of Methyllycaconitine (B43530) (Citrate)
Methyllycaconitine is predominantly found within specific species of the Ranunculaceae family, a group of plants commonly known as the buttercup family. acgpubs.orgresearchgate.netnih.gov The genera Delphinium and Consolida are particularly notable for containing this alkaloid. mdpi.comnih.govwikipedia.org
Delphinium Species as Primary Isolates
The genus Delphinium, commonly known as larkspur, is the principal source of methyllycaconitine. aphios.comwikipedia.org Numerous species within this genus have been identified as containing MLA, often as one of the major alkaloid constituents. wikipedia.orgnih.govmdpi.com The presence and concentration of MLA can vary between different Delphinium species. nih.govmdpi.com
The initial isolation of methyllycaconitine was performed from Delphinium brownii. wikipedia.orgnih.gov Subsequently, it was isolated in a purer form from the seeds of Delphinium elatum. wikipedia.orgnaturalproducts.net Research has since confirmed the presence of methyllycaconitine in a variety of other Delphinium species. For instance, it has been isolated from the aerial parts of D. dissectum, D. excelsum, and D. grandiflorum, as well as from the roots of D. stapeliosum. nih.govnaturalproducts.netacs.org Other species identified as sources include D. barbeyi, D. corymbosum, D. majus, D. nudicaule, D. omeiense, D. pentagynum, and D. flexuosum. naturalproducts.netznaturforsch.com
Table 1: Documented Delphinium Species Containing Methyllycaconitine
| Species Name | Common Name | Part(s) of Plant Used for Isolation |
| Delphinium barbeyi | Tall Larkspur | Aerial parts, Roots |
| Delphinium brownii | Brown's Larkspur | Seeds, Aerial parts |
| Delphinium corymbosum | - | Not specified |
| Delphinium dissectum | - | Aerial parts |
| Delphinium elatum | Candle Larkspur | Seeds |
| Delphinium excelsum | - | Aerial parts |
| Delphinium flexuosum | - | Aerial parts |
| Delphinium glaucescens | - | Not specified |
| Delphinium grandiflorum | Siberian Larkspur | Aerial parts |
| Delphinium majus | - | Not specified |
| Delphinium nudicaule | Red Larkspur | Not specified |
| Delphinium nuttallianum | Low Larkspur | Not specified |
| Delphinium omeiense | - | Not specified |
| Delphinium pentagynum | - | Not specified |
| Delphinium pseudocyanthum | - | Not specified |
| Delphinium stapeliosum | - | Roots |
| Delphinium triste | - | Not specified |
Consolida Species as Alternative Sources
The genus Consolida, also a member of the Ranunculaceae family and closely related to Delphinium, serves as an alternative source for methyllycaconitine. nih.govnih.govwikipedia.org Historically, some Consolida species were even classified under the Delphinium genus, such as Consolida ambigua (also referred to as Delphinium ajacis). wikipedia.org
Modern isolation procedures have utilized seeds from Consolida ambigua, the garden larkspur, to extract methyllycaconitine. wikipedia.org The compound has also been identified in Consolida axilliflora and is believed to be present in other species within the genus, contributing to their known toxicity. researchgate.netnaturalproducts.net While Delphinium species are the more extensively studied primary sources, Consolida plants represent a significant and viable alternative for the isolation of this complex alkaloid. nih.govwikipedia.org
Table 2: Documented Consolida Species Containing Methyllycaconitine
| Species Name | Common Name | Part(s) of Plant Used for Isolation |
| Consolida ambigua (Delphinium ajacis) | Rocket Larkspur | Seeds |
| Consolida axilliflora | - | Not specified |
| Consolida orientalis | Oriental Larkspur | Not specified |
| Consolida regalis | Royal Larkspur | Not specified |
Advanced Chromatographic Techniques for Alkaloid Isolation
The isolation and purification of methyllycaconitine from crude plant extracts necessitate the use of advanced chromatographic techniques. Given the complex mixture of alkaloids and other secondary metabolites present in Delphinium and Consolida species, a multi-step chromatographic process is typically required. acgpubs.orgznaturforsch.com
Initial separation of the crude alkaloidal extract is often achieved using Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography . acgpubs.orgznaturforsch.com These techniques allow for a preliminary fractionation of the extract based on polarity. For instance, a crude extract might be loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents, such as mixtures of petroleum ether, chloroform (B151607), and methanol. znaturforsch.com
Fractions enriched with methyllycaconitine are then subjected to further purification using more refined chromatographic methods. High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase (RP-HPLC) configuration, is a powerful tool for the final purification and quantitative analysis of MLA. mdpi.comscribd.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (sometimes with additives like formic acid) and an organic solvent like acetonitrile (B52724). scribd.comnih.gov This method allows for the separation of closely related alkaloids based on their differential partitioning between the stationary and mobile phases. mdpi.com
Other noteworthy techniques include High-Speed Counter-Current Chromatography (HSCCC) , which is a liquid-liquid partition chromatography method that avoids the use of solid supports, thereby minimizing irreversible adsorption of the sample. dntb.gov.uaThin-Layer Chromatography (TLC) is also extensively used for monitoring the progress of the separation, identifying fractions containing the target compound, and determining appropriate solvent systems for column chromatography. acgpubs.orgacs.org The separated compounds on TLC plates are often visualized under UV light or by spraying with specific reagents like Dragendorff's reagent, which is used for detecting alkaloids. acgpubs.org
Table 3: Chromatographic Techniques for Methyllycaconitine Isolation
| Technique | Stationary Phase | Mobile Phase Example(s) | Purpose |
| Vacuum Liquid Chromatography (VLC) | Neutral Alumina or Silica Gel | Petroleum ether/Chloroform/Methanol mixtures | Initial fractionation of crude extract |
| Flash Column Chromatography | Silica Gel | n-hexane/Acetone/Diethylamine mixtures | Fractionation and purification |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water/Acetonitrile with Formic Acid | Final purification, Quantification |
| Thin-Layer Chromatography (TLC) | Silica Gel F254 | Toluene/Ethyl Acetate/Diethylamine mixtures | Monitoring separation, Solvent system optimization |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (two-phase solvent system) | Not applicable (liquid-liquid) | Preparative isolation |
Optimization of Extraction Procedures for Research Purity
Achieving research-grade purity (>99%) for methyllycaconitine requires careful optimization of the entire extraction and isolation process. aphios.com The procedure typically begins with the exhaustive extraction of the dried and powdered plant material (e.g., seeds or aerial parts) with a solvent, commonly 80% ethanol (B145695) or methanol, at room temperature. acgpubs.orgmdpi.com
Following extraction, the solvent is evaporated under vacuum to yield a crude residue. This residue then undergoes a liquid-liquid partitioning process. An acid/base extraction is a standard procedure to selectively isolate the alkaloid fraction. usu.edu This involves dissolving the residue in an acidic aqueous solution to protonate the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with a nonpolar solvent like n-hexane to remove lipids and other non-basic compounds. Subsequently, the aqueous solution is made basic (e.g., with NH4OH), which deprotonates the alkaloids, rendering them soluble in an organic solvent like chloroform or diethyl ether. usu.edunih.gov
This crude alkaloid fraction is the starting point for the series of chromatographic separations described previously. The optimization process involves systematically adjusting various parameters to maximize both yield and purity. This includes selecting the most effective solvent systems for extraction and for each chromatographic step, controlling the pH during liquid-liquid partitioning, and determining the optimal loading capacity of the chromatographic columns. acgpubs.orgznaturforsch.comusu.edu
The final step in obtaining highly pure methyllycaconitine often involves crystallization. After chromatographic purification, the isolated compound is stabilized by forming a salt, most commonly the citrate (B86180) salt, which can then be crystallized from an appropriate solvent system. aphios.com The purity of the final product is typically verified using HPLC and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). aphios.comacgpubs.orgmdpi.com
Structural Characterization and Synthetic Investigations of Methyllycaconitine
Detailed Structural Analysis of the Norditerpenoid Core
Methyllycaconitine (B43530) (MLA) is classified as a C19 norditerpenoid alkaloid, meaning its carbon skeleton contains 19 carbon atoms, derived from a diterpenoid precursor. wikipedia.org These alkaloids, primarily found in the Delphinium and Aconitum genera, are characterized by their highly complex and oxygenated hexacyclic structures. researchgate.netnih.gov The core of MLA is a formidable molecular architecture comprising a tertiary amine, multiple methoxy (B1213986) groups, and tertiary alcohols integrated into a rigid, cage-like framework. wikipedia.org
The structural elucidation of this core has relied heavily on advanced spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Methods such as 1H–1H COSY, 1H–13C HMBC, and 1H–13C HSQC have been indispensable for the complete assignment of proton and carbon resonances within the complex norditerpenoid skeleton. acs.org Conformational analysis reveals that the A/E rings of the norditerpenoid core in their free base form typically exist in twisted-chair conformations. This intricate three-dimensional arrangement is crucial for the molecule's interaction with biological targets.
Stereochemical Considerations and Absolute Configuration Determination
The journey to define the precise three-dimensional structure of methyllycaconitine was fraught with challenges. An initial complete molecular structure was published in 1959, supported in part by X-ray crystallography of a derivative. wikipedia.org However, this structure was later found to contain an error in the stereochemistry at the C-1 position. It was not until the early 1980s that the correct stereochemistry of the methoxy group at C-1 was revised from the β- to the α-configuration. wikipedia.org Consequently, any structural representation of MLA published before this correction is likely to be inaccurate in this detail. wikipedia.org
Another critical stereochemical feature is the ester side-chain, which contains a methylsuccinimide moiety. The absolute configuration of this chiral center was determined to be (S) through detailed analysis of 13C NMR data and optical rotation measurements. nih.gov This (S)-configuration is considered crucial for the high-affinity binding of MLA to its biological targets. The determination of these stereochemical details has been vital for understanding the molecule's structure-activity relationships.
Strategies for Total Synthesis of Methyllycaconitine (Citrate)
The immense structural complexity of methyllycaconitine has made its total synthesis an exceptionally challenging goal for the chemical community. To date, a complete total synthesis of this pharmacologically active alkaloid has not been achieved. thieme-connect.comrsc.orgrsc.org The molecule's dense arrangement of functional groups and multiple stereocenters within a rigid hexacyclic system presents significant synthetic hurdles.
In the absence of a total synthesis, researchers have successfully developed a semi-synthesis of MLA. wikipedia.orgrsc.org This approach starts with lycoctonine (B1675730), the parent amino-alcohol of MLA, which can be obtained through the simple alkaline hydrolysis of the naturally isolated compound. wikipedia.org The complex ester side-chain is then appended to the lycoctonine core to yield methyllycaconitine. This semi-synthetic route has been valuable for confirming the absolute stereochemistry of the methylsuccinimide group and for producing analogs for pharmacological study. rsc.org
Rational Design and Synthesis of Methyllycaconitine Analogs
The potent and selective biological activity of methyllycaconitine has made it a compelling lead compound for drug discovery. However, its natural complexity and unfavorable molecular properties for clinical development have spurred the rational design and synthesis of simplified analogs. nih.gov The primary goals of these efforts are to identify the essential pharmacophore—the minimal structural unit required for activity—and to create more "drug-like" molecules with improved properties, while retaining or enhancing potency and selectivity. nih.govportlandpress.com Research has focused on simplifying the polycyclic core and modifying the key side chains to probe their roles in receptor binding.
Development of Simplified Bicyclic Analogs
A major strategy in simplifying the MLA structure has been the synthesis of analogs containing only the A and E rings of the original norditerpenoid core. anu.edu.au These AE-bicyclic analogs, based on a 3-azabicyclo[3.3.1]nonane framework, retain the N-ethylpiperidine moiety which is considered part of the key "homocholine" motif. rsc.orgox.ac.uk
A common and effective method for constructing this bicyclic core is the double Mannich reaction. acs.orgox.ac.uk This reaction typically involves the condensation of a cyclohexanone (B45756) derivative, an amine (like ethylamine (B1201723) to install the N-ethyl group), and formaldehyde (B43269) to assemble the 3-azabicyclo[3.3.1]nonane ring system. acs.orgrsc.org Following the creation of the core, further chemical modifications, such as esterification, can be performed to attach various side-chains for pharmacological evaluation. acs.org These simplified AE-bicyclic systems serve as a valuable platform for investigating the structure-activity relationships of the side chains in a less complex molecular context. anu.edu.auox.ac.uk
Modification of Key Side-Chains for Pharmacological Studies
Pharmacological studies have identified two key structural elements of methyllycaconitine that are critical for its potent activity: the piperidine (B6355638) ring N-side-chain and the complex ester side-chain at C-18. researchgate.netacs.org Consequently, synthetic efforts have been directed at modifying these two components to understand their influence on receptor affinity and selectivity.
To investigate the role of the N-side-chain, a series of AE-bicyclic analogs have been synthesized with various substituents on the nitrogen atom. acs.org These have included simple alkyl groups (methyl, ethyl) and bulkier, more hydrophobic groups (benzyl, phenylethyl, phenylpropyl). acs.org Pharmacological testing of these analogs revealed that bulkier N-side-chains containing a phenyl moiety tend to enhance antagonist activity compared to smaller alkane side-chains, highlighting the importance of hydrophobic interactions in this region of the molecule. acs.org
| Analog Type | Core Structure | Side-Chain Modification | Synthetic Goal |
|---|---|---|---|
| (R)-Methyllycaconitine | Full Hexacyclic | (R)-enantiomer of the methylsuccinimide side-chain | Investigate stereochemistry's role in activity nih.gov |
| Phenyllycaconitine | Full Hexacyclic | Phenyl group on the succinimide (B58015) ring instead of methyl | Probe steric and electronic effects at the side-chain nih.gov |
| AE-Bicyclic Analog | 3-azabicyclo[3.3.1]nonane | Varied N-side-chains (e.g., benzyl (B1604629), phenylethyl) | Study the importance of the N-side-chain for activity acs.org |
| ABE-Tricyclic Analog | ABE-tricyclic system | Appended natural ester side-chain | Create more conformationally restricted and potent analogs rsc.orgrsc.org |
Compound Names Mentioned
| Compound Name |
|---|
| (R)-Methyllycaconitine |
| 2-(N-succinimido)benzoic acid |
| 2-acetamidobenzoic acid |
| Acetylcholine (B1216132) |
| Aconitine |
| AE bicyclic alcohol |
| AE succinimide |
| Anthranilic acid |
| Citraconic anhydride |
| Lappaconitine |
| Lycoctonine |
| Methyllycaconitine |
| Methylsuccinic acid |
| Phenyllycaconitine |
Molecular Pharmacology and Receptor Interaction Profiles
Selective Antagonism of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChRs)
Methyllycaconitine (B43530) is preeminently identified as a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors. abcam.comacs.org This selectivity makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of α7 nAChRs from other cholinergic receptor subtypes. nih.gov
The high affinity of methyllycaconitine for α7 nAChRs has been quantified through various radioligand binding studies. These studies consistently demonstrate a strong binding affinity, typically in the low nanomolar range. For instance, research measuring the inhibition of [¹²⁵I]α-bungarotoxin binding to rat brain membranes reported a K_i (inhibition constant) value of 1.4 nM for MLA. nih.govrndsystems.com Another study involving α7 receptors cloned from a human cell line found a K_i of approximately 1 x 10⁻⁸ M. wikipedia.org The potent antagonist activity of MLA has been confirmed in functional assays on human α7 nAChRs expressed in Xenopus oocytes, where it demonstrates significant inhibition of acetylcholine-induced responses. acs.org
| Preparation | Ligand Displaced | K_i Value | Reference |
| Rat Brain Membranes | [¹²⁵I]α-Bungarotoxin | 1.4 nM | nih.govrndsystems.com |
| Human K28 Cell Line (α7) | [¹²⁵I]α-Bungarotoxin | ~10 nM (1 x 10⁻⁸ M) | wikipedia.org |
This table presents quantitative binding affinity data for Methyllycaconitine at α7 nAChRs.
Methyllycaconitine's utility as a selective probe for α7 nAChRs is highlighted by comparative studies with α-bungarotoxin (α-Bgt), a polypeptide snake toxin that also binds with high affinity to these receptors. nih.govjneurosci.org Both MLA and α-Bgt are considered specific antagonists for α7-containing receptors. jneurosci.org
Studies have measured the ability of MLA to inhibit the binding of radioactively labeled α-bungarotoxin. A key finding is that MLA discriminates between the neuronal α-bungarotoxin binding site (the α7 nAChR) and the muscle-type nAChR. nih.gov While MLA exhibits a high affinity for the rat brain α7 receptor (K_i ≈ 1.4 nM), its affinity for muscle nAChRs is substantially lower, with K_i values in the range of 10-100 μM (10⁻⁵ to 10⁻⁶ M). nih.gov This demonstrates a marked selectivity for the neuronal receptor over the muscle subtype. nih.gov In contrast, α-bungarotoxin binds with high affinity to both muscle-type and neuronal α7 nAChRs. researchgate.net Functional studies on pheochromocytoma (PC12) cells, which express α7-containing receptors, have shown that both methyllycaconitine and α-bungarotoxin can block approximately 90% of the whole-cell current elicited by nicotine (B1678760), confirming their antagonistic action at these sites. jneurosci.org
Quantitative Binding Affinities (K_i values) for α7 nAChRs
Interaction with Other Nicotinic Acetylcholine Receptor Subtypes
While highly selective for the α7 subtype, methyllycaconitine is not entirely devoid of activity at other nAChR subtypes, though its affinity for these receptors is considerably lower.
Methyllycaconitine interacts with the α4β2 nAChR, the most abundant high-affinity nicotine binding site in the brain, but at concentrations significantly higher than those required for α7 receptor antagonism. rndsystems.combiocrick.comnih.gov Reports indicate that interaction with α4β2 receptors occurs at concentrations exceeding 40 nM. rndsystems.com Functional studies have reported IC₅₀ values (the concentration causing 50% inhibition) for MLA at α4β2 receptors in the range of ~7 x 10⁻⁷ M. wikipedia.org Another study using mouse α4β2 receptors stably expressed in HEK293T cells found an IC₅₀ value of 31 nM for MLA's inhibition of an agonist-evoked response, suggesting that at low nanomolar concentrations, MLA may not be as completely selective for α7-containing receptors as previously thought. umich.edu Furthermore, chronic exposure to MLA has been shown to cause an upregulation of human α4β2 nAChRs. jneurosci.org
| Receptor Subtype | Parameter | Value | Reference |
| α4β2 nAChR | Concentration for interaction | > 40 nM | rndsystems.com |
| α4β2 nAChR (avian, expressed in oocytes) | IC₅₀ | ~700 nM (7 x 10⁻⁷ M) | wikipedia.org |
| mouse α4β2 nAChR (expressed in HEK cells) | IC₅₀ | 31 nM | umich.edu |
This table summarizes the binding and inhibitory concentrations of Methyllycaconitine at α4β2 nAChRs.
Methyllycaconitine also demonstrates interaction with α6β2-containing nAChRs. Similar to its activity at the α4β2 subtype, this interaction occurs at concentrations above 40 nM. rndsystems.combiocrick.com The α6 subunit is primarily expressed in dopaminergic neurons of the ventral tegmental area and substantia nigra. Research on nicotine-induced structural plasticity in dopaminergic neurons derived from human iPSCs showed that this effect could be blocked by MLA, implicating an interaction with α6-containing nAChRs that are prevalent in these neurons. nih.gov
Binding to α4β2 nAChRs
Non-Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
A crucial aspect of methyllycaconitine's pharmacological profile is its lack of significant affinity for muscarinic acetylcholine receptors (mAChRs). Early pharmacological studies demonstrated this selectivity. In radioligand binding assays using rat brain preparations, a high concentration of MLA (100 μM) showed no affinity for mAChRs labeled by the muscarinic antagonist quinuclidinyl benzilate. wikipedia.org In vivo electrophysiological studies further support this distinction, showing that the mAChR antagonist scopolamine (B1681570) and the α7 nAChR antagonist MLA produce different effects on cholinergic and glutamatergic neurotransmission in the hippocampus, indicating they act on separate receptor systems. nih.gov This clear pharmacological divergence underscores MLA's specificity for the nicotinic receptor family over the muscarinic family.
Mechanisms of Receptor Blockade
Investigation of Voltage-Independent Antagonism
Methyllycaconitine (MLA) exhibits a mechanism of receptor blockade at certain nicotinic acetylcholine receptors (nAChRs) that is characterized by its voltage-independence. glpbio.combiologists.comscispace.com This means that the blocking action of MLA is not dependent on the membrane potential of the cell. biologists.com
Studies on the fast coxal depressor motor neurone (Df) of the cockroach have shown that MLA completely blocks the response to ionophoretically applied acetylcholine. biologists.com This blockade was observed to be voltage-independent over a membrane potential range of –100 to –30 mV. biologists.com This characteristic is in contrast to many non-competitive antagonists of insect neuronal nicotinic receptors, which often display voltage-dependent blockade. biologists.com The voltage-independent nature of MLA's antagonism is shared by other ligands such as α-bungarotoxin, κ-bungarotoxin, dihydro-β-erythroidine, and benzoquinonium. biologists.com
In cultured fetal rat hippocampal neurons, the antagonism by MLA was also found to be voltage-independent, specific, concentration-dependent, and reversible. glpbio.com This property is a key feature of its interaction with nAChRs in this system.
However, it is important to note that the voltage-dependence of antagonism can be subtype-specific. For instance, at α4β2 nAChRs, inhibition by an azabicyclic alcohol analog of MLA was found to be voltage-dependent, suggesting a channel-blocking mechanism at this particular receptor subtype. nih.govacs.org
Influence on Acetylcholine-Induced Whole-Cell Currents
Methyllycaconitine has a marked inhibitory effect on acetylcholine (ACh)-induced whole-cell currents in various neuronal preparations. This antagonistic action has been demonstrated across different species and neuronal types, highlighting its role as a potent nAChR blocker.
In cultured fetal rat hippocampal neurons, MLA effectively inhibits whole-cell currents induced by both acetylcholine and anatoxin. glpbio.com Similarly, in human cerebral cortical interneurons, choline-induced whole-cell currents, which are mediated by an α7-like nAChR, are sensitive to blockade by MLA at a concentration of 50 nM. jneurosci.org In contrast, ACh-evoked currents in the same cells, mediated by α4β2-like nAChRs, are sensitive to dihydro-ß-erythroidine. jneurosci.org
Studies on rat neocortical layer 5 pyramidal cells have shown that MLA (10 nM) significantly depresses the initial amplitude and the area of the response of membrane currents induced by short ACh pulses. oup.com For example, a 10 nM concentration of MLA depressed the initial current amplitude by 89% and the area of the response by 44%. oup.com
The potency of MLA's blockade can be observed in its ability to completely block the depression of GABA-evoked currents induced by ACh in hippocampal interneurons at a concentration of 100 nM. jneurosci.org Furthermore, brief pressure application of ACh that evokes fast inward currents and depresses evoked inhibitory postsynaptic currents (eIPSCs) is fully blocked by a low concentration of MLA (10 nM). jneurosci.org
The effect of MLA on ACh-induced currents is concentration-dependent. While it effectively blocks currents at nanomolar concentrations in many systems, some studies have noted nuances. For instance, in one study, 10 nM MLA did not inhibit ACh-evoked currents, but it did diminish nicotine-induced currents by 33%, confirming the presence of α-Bungarotoxin-sensitive receptors. researchgate.net
Structural Insights into Ligand-Receptor Complex Formation
X-ray Crystallography of Methyllycaconitine Bound to Acetylcholine Binding Proteins (AChBPs)
X-ray crystallography studies of methyllycaconitine (MLA) in complex with acetylcholine binding proteins (AChBPs) have provided significant insights into the molecular basis of its antagonist activity at nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov AChBPs are soluble proteins homologous to the extracellular ligand-binding domain of nAChRs and serve as excellent structural surrogates. embopress.orgembopress.org
The crystal structure of MLA bound to AChBP from the snail Aplysia californica (A-AChBP) has been determined, revealing the precise orientation and interactions of the antagonist within the binding pocket. wikipedia.orgnih.govembopress.org The rigid, bulky lycoctonine (B1675730) core of MLA positions itself between two AChBP subunit interfaces. nih.govnih.gov A key interaction involves the N-ethylpiperidine (E ring) of MLA, which stacks in an edge-to-face manner with the tryptophan 147 (Trp147) residue of the AChBP. nih.gov
A notable feature revealed by the MLA–A-AChBP complex structure is the presence of an unpredicted binding pocket, located away from the primary agonist-binding site and loop C. nih.govresearchgate.net This pocket accommodates the N-phenyl succinimide (B58015) moiety of MLA. nih.gov The flexible anthranilate side chain of MLA extends into a separate pocket, establishing its own distinct interactions with the receptor. nih.gov This observation highlights the importance of the anthranilate ester for the competitive antagonistic activity of MLA at homomeric α7 nAChRs. nih.gov
Interestingly, analysis of the A-AChBP complex with MLA shows that loop C of the binding protein does not undergo a significant conformational change upon antagonist binding, which contrasts with the conformational changes observed upon agonist binding. embopress.orgembopress.orgrcsb.org This lack of major structural rearrangement is a characteristic feature of antagonist binding.
The tertiary amine of MLA is located within approximately 1.0 Å of the carbonyl oxygen of Trp147, an interaction that contributes to charge compensation for the cationic amine of the ligand. nih.gov These detailed structural views provide a framework for understanding the high-affinity and selective antagonism of MLA at certain nAChR subtypes.
Computational Modeling of Methyllycaconitine-nAChR Interactions
Computational modeling, including molecular docking and dynamic simulations, has been instrumental in elucidating the interactions between methyllycaconitine (MLA) and its analogs with nicotinic acetylcholine receptors (nAChRs). nih.govoncotarget.comresearchgate.net These in silico approaches complement experimental data and provide predictive models for ligand binding and receptor function.
Homology models of nAChR subtypes, often based on the crystal structures of acetylcholine binding proteins (AChBPs), have been used to simulate the binding of MLA and its derivatives. nih.govnih.govfrontiersin.org For instance, docking studies of an azabicyclic alcohol analog of MLA into a homology model of the closed channel of the (α4)3(β2)2 nAChR showed that the ligand could be accommodated within the channel, specifically between residues 6' and 13'. nih.govacs.orgnih.gov This finding is consistent with experimental data suggesting a channel-blocking mechanism for this analog at α4β2 receptors. nih.govacs.org
Pharmacophore models have also been developed based on the structural information of a large number of MLA analogs. nih.gov These models help to visualize the key chemical features required for binding to noncompetitive sites on nAChRs. nih.gov Such computational tools have been successfully used to search molecular databases and identify novel inhibitors, demonstrating their utility in drug discovery efforts targeting nAChRs. nih.gov
Furthermore, computational studies have been employed to investigate the binding of MLA at specific subunit interfaces of heteromeric nAChRs. For example, covalent trapping experiments combined with computational modeling have demonstrated that an MLA analog can bind at the α4-α4 subunit interface of the (α4)3(β2)2 nAChR. semanticscholar.org This highlights the existence of a unique binding site for MLA at this specific receptor stoichiometry. semanticscholar.org
Data Tables
Table 1: Effect of Methyllycaconitine (MLA) on Acetylcholine-Induced Currents
| Preparation | ACh Concentration | MLA Concentration | Effect on Current | Reference |
| Rat Neocortical Layer 5 Pyramidal Cells | N/A (short pulses) | 10 nM | 89% depression of initial amplitude | oup.com |
| Human Cerebral Cortical Interneurons | N/A (Choline) | 50 nM | Blockade of α7-like nAChR currents | jneurosci.org |
| Rat Hippocampal Interneurons | 10 mM | 100 nM | Complete block of ACh-induced depression of GABA currents | jneurosci.org |
| Rat Hippocampal Interneurons | N/A (pressure application) | 10 nM | Full block of inward currents and eIPSC depression | jneurosci.org |
| Tick Synganglion | 1 mM (Nicotine) | 10 nM | 33% diminution of current | researchgate.net |
Table 2: Key Interactions of Methyllycaconitine (MLA) from X-ray Crystallography and Modeling
| Receptor/Model | Key Interacting Residue(s) | MLA Moiety Involved | Interaction Type | Reference |
| Aplysia californica AChBP | Trp147 | N-ethylpiperidine (E ring) | Edge-to-face stacking | nih.gov |
| Aplysia californica AChBP | Trp147 carbonyl oxygen | Tertiary amine | Charge compensation | nih.gov |
| (α4)3(β2)2 nAChR Homology Model | Channel-lining residues (6' to 13') | Azabicyclic alcohol analog | Channel block | nih.govacs.org |
| (α4)3(β2)2 nAChR | α4(D204C) at α4-α4 interface | MLA-maleimide analog | Covalent trapping | semanticscholar.org |
Structure Activity Relationship Sar Elucidation for Methyllycaconitine Citrate Analogs
Impact of the C-18 Ester Group on Receptor Antagonism
The ester functional group at the C-18 position of methyllycaconitine (B43530) is a critical determinant of its potency as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. aphios.com Early studies observed a significant decrease in toxicity when this ester group was hydrolyzed. The resulting amino-alcohol, lycoctonine (B1675730), is over 100 times less toxic than MLA. wikipedia.org In functional assays, while lycoctonine qualitatively mimics MLA, it is approximately ten times less potent. wikipedia.org
The significance of the entire N-(methylsuccinyl)anthranilic acid moiety at C-18 is highlighted by the lower potency of the related alkaloid, deltaline, suggesting this group plays a crucial role in the interaction with nAChRs at neuromuscular junctions. biocrick.com Further investigations into the anthranilate ester side-chain have revealed its importance for the compound's activity. acs.orgnih.gov Removal of the anthranilate ester side chain leads to a 1300-fold decrease in binding affinity at the rat brain α7 nAChR. nih.gov
Simplified analogs where the complex lycoctonine core is replaced have been synthesized to further probe the importance of the C-18 ester. Attaching the (S)-2-methylsuccinimido benzoate (B1203000) ester side-chain to simpler AE-bicyclic systems demonstrates that while these simpler analogs possess antagonist effects on human α7 nAChRs, their efficacy is significantly lower than that of MLA. researchgate.netacs.org This indicates that while the C-18 ester is essential, the rigid polycyclic core of MLA is also crucial for high-affinity binding.
Table 1: Impact of C-18 Ester Group Modification on α7 nAChR Antagonism
| Compound | Modification | Receptor/Assay | Activity | Reference |
|---|---|---|---|---|
| Methyllycaconitine (MLA) | Intact C-18 ester | Rat brain α7 nAChR | Ki = 0.87 nM | nih.gov |
| Lycoctonine | Hydrolysis of C-18 ester | Functional pharmacological assays | ~10x less potent than MLA | wikipedia.org |
| MLA Analog | Removal of anthranilate ester | Rat brain α7 nAChR competitive binding | 1300-fold decrease in affinity | nih.gov |
Role of the C-14 Substituent in Ligand Efficacy
The substituent at the C-14 position of the norditerpenoid skeleton is a key factor in determining the potency and potentially the mechanism of nicotinic acetylcholine receptor blockade for methyllycaconitine and related alkaloids. aphios.combiocrick.com Research on a series of Delphinium alkaloids, including methyllycaconitine, nudicauline, 14-deacetylnudicauline (B53340) (14-DN), and barbinine, has indicated that this position influences their activity at neuromuscular synapses. biocrick.com
The specific nature of the substituent at C-14 can modulate the antagonist activity. While detailed quantitative structure-activity relationship data for a wide range of C-14 analogs is limited in the provided context, its importance is consistently highlighted in the literature as a determinant of the toxic and pharmacological properties of this class of alkaloids.
Contributions of the Neopentyl Ester Side-Chain to Potency
The neopentyl ester side-chain is another structural feature of methyllycaconitine that has been identified as a factor affecting its antagonist activity at α7 nicotinic acetylcholine receptors. acs.orgresearchgate.netacs.orgnih.gov Synthetic efforts to create simplified analogs have often focused on retaining key pharmacophoric elements, including moieties that mimic the neopentyl ester.
Effects of Piperidine (B6355638) Ring N-Side-Chain Modifications
The N-side-chain of the piperidine ring (often referred to as ring E in synthetic analogs) has been a significant focus of structure-activity relationship studies. researchgate.netacs.org Research on simplified AE-bicyclic and single ring E analogs has demonstrated that modifications to this side-chain have a profound impact on antagonist activity.
Studies on AE-bicyclic analogs revealed that bulkier N-side-chains containing a phenyl moiety enhance antagonist activity at human α7 nAChRs compared to simple alkyl chains. acs.org For instance, an analog with a benzyl (B1604629) N-side-chain was found to be the most efficacious among a series of synthesized compounds, inhibiting the agonist response significantly more than analogs with methyl or ethyl side-chains. researchgate.netacs.org The order of activity for some analogs was found to be benzyl > phenylethyl > 3-phenylpropyl > methyl > ethyl. researchgate.net
Similarly, for a series of ring E analogs tested on bovine adrenal α3β4 nAChRs, a 3-phenylpropyl N-side-chain provided the most potent inhibition of nicotine-stimulated catecholamine secretion, with an IC50 of 11.4 μM. acs.org This highlights that the optimal N-side-chain can vary depending on the specific nAChR subtype being targeted.
Table 2: Effect of Piperidine Ring N-Side-Chain Modifications on nAChR Antagonism
| Analog System | N-Side-Chain | Receptor | Activity | Reference |
|---|---|---|---|---|
| AE-Bicyclic Analog | Benzyl | Human α7 nAChR | Inhibited agonist response to 53.2 ± 1.9% | researchgate.netacs.org |
| AE-Bicyclic Analog | Phenylethyl | Human α7 nAChR | Less active than benzyl analog | researchgate.net |
| AE-Bicyclic Analog | 3-Phenylpropyl | Human α7 nAChR | Less active than phenylethyl analog | researchgate.net |
| AE-Bicyclic Analog | Methyl | Human α7 nAChR | Less active than phenyl-containing analogs | researchgate.net |
| AE-Bicyclic Analog | Ethyl | Human α7 nAChR | Less active than methyl analog | researchgate.net |
| Ring E Analog | 3-Phenylpropyl | Bovine Adrenal α3β4 nAChR | IC50 = 11.4 μM | acs.org |
Systemic Analysis of Succinimidobenzoyl Group Variations
The succinimidobenzoyl group, a key component of the C-18 ester side-chain, has been systematically modified to probe its role in α7 nAChR binding. The methyl group on the succinimide (B58015) ring is particularly important. nih.gov Removal of this methyl group, as seen in the alkaloid lycaconitine, reduces the affinity for α7 receptors by about 20-fold. wikipedia.org
Further studies involving the synthesis of MLA analogs with variations in the succinimido portion have provided more detailed insights. Replacing the naturally occurring (S)-2-methylsuccinimidobenzoyl group with its enantiomeric (R)-2-methylsuccinimidobenzoyl form resulted in a 2.4-fold loss in affinity for the α7 nAChR. nih.gov Introducing an additional methyl group at the 2- or 3-position of the succinimido ring led to a 2.1- and 3-fold loss in affinity, respectively. nih.gov Surprisingly, replacing the 2-methyl group with a larger phenyl ring resulted in an analog with a Ki value of 1.68 nM, very close to that of MLA itself (Ki = 0.87 nM). nih.gov This suggests that while stereochemistry at this position has a modest effect, there is a specific pocket in the receptor binding site that can accommodate bulky substituents.
Table 3: Impact of Succinimidobenzoyl Group Variations on α7 nAChR Affinity
| Compound | Modification of Succinimidobenzoyl Group | Ki (nM) | Fold Loss in Affinity vs. MLA | Reference |
|---|---|---|---|---|
| Methyllycaconitine (MLA) (1a) | (S)-2-methyl | 0.87 | - | nih.gov |
| Analog (1b) | (R)-2-methyl | 2.12 | 2.4 | nih.gov |
| Analog (1c) | 2,2-dimethyl | 1.78 | 2.1 | nih.gov |
| Analog (1d) | 2,3-dimethyl | 2.62 | 3.0 | nih.gov |
| Analog (1e) | 2-phenyl | 1.68 | 1.9 | nih.gov |
| Lycaconitine | No methyl group | ~20-fold higher Ki | ~20 | wikipedia.org |
Neurobiological and Cellular Research Applications in Preclinical Models
Modulation of Cognitive Processes in Animal Models
MLA's ability to specifically block α7-nAChRs allows researchers to investigate the receptor's involvement in memory and learning.
Studies in animal models demonstrate the critical role of α7-nAChRs in object recognition memory. The administration of MLA has been shown to disrupt or block the enhancement of this form of nonspatial memory.
In one study, the nicotine-induced enhancement of object recognition memory in mice was significantly suppressed by the infusion of MLA into the medial prefrontal cortex (mPFC). nih.gov This suggests that the memory-enhancing effects of nicotine (B1678760) are mediated, at least in part, through α7-nAChRs in this brain region. nih.gov Similarly, research using matured hop bitter acids (MHBA), which have been found to improve object recognition memory, showed that MLA attenuated this cognitive enhancement in mice. researchgate.net
Further research has highlighted the importance of cholinergic transmission in the perirhinal cortex for object recognition memory, with local infusions of MLA impairing its acquisition. researchgate.net In a rat model of Alzheimer's disease, a treatment regimen including MLA was observed to promote performance in novel object recognition tests, suggesting a complex role for the receptor in pathological states. mdpi.com The antagonistic action of MLA on α7-nAChRs has been consistently shown to block the memory-enhancing effects of selective α7-nAChR agonists in object recognition tasks. nih.gov
Table 1: Effect of Methyllycaconitine (B43530) (MLA) on Object Recognition Memory in Animal Models This table is interactive. Click on the headers to sort the data.
| Model | Co-administered Substance | Brain Region | Observed Effect of MLA | Reference |
|---|---|---|---|---|
| Mice | Nicotine | Medial Prefrontal Cortex (mPFC) | Suppressed nicotine-induced memory enhancement | nih.gov |
| Mice | Matured Hop Bitter Acids (MHBA) | Not Specified (Systemic) | Attenuated MHBA-induced memory improvement | researchgate.net |
| Rats | N/A | Perirhinal Cortex | Impaired acquisition of object recognition memory | researchgate.net |
| Rats (AD Model) | Palonosetron | Not Specified (Systemic) | Promoted performance in combination therapy | mdpi.com |
Research has identified the retrosplenial cortex (RSC) as a key area for learning and memory, with the cholinergic system playing a significant modulatory role. frontiersin.orgnih.gov Studies utilizing an inhibitory avoidance (IA) task in rats have explored the function of α7-nAChRs within the anterior part of the RSC (aRSC). nih.govnih.gov
When MLA was infused into the aRSC before the training (acquisition) phase of the IA task, it impaired the formation of long-term aversive memory. frontiersin.org This indicates that the activation of α7-nAChRs in this region is necessary for memory acquisition. frontiersin.orgnih.gov
Furthermore, when MLA was administered before the 24-hour test (retrieval) phase, it also blocked the expression of the aversive memory. frontiersin.orgresearchgate.net This finding suggests that α7-nAChR activation in the aRSC is also critical for memory retrieval. nih.gov However, the study found that the infusion of MLA after the training session did not affect memory consolidation, highlighting a differential role for these receptors in various memory phases. frontiersin.orgnih.gov These results establish aRSC α7-nAChRs as crucial players in the processing of aversive memories. frontiersin.orgnih.gov
Table 2: Influence of MLA on Inhibitory Avoidance (IA) Memory Phases in the aRSC This table is interactive. Click on the headers to sort the data.
| Memory Phase | Timing of MLA Infusion | Effect on IA Memory | Conclusion | Reference |
|---|---|---|---|---|
| Acquisition | Before Training | Impaired | α7-nAChR activation is required for acquisition. | frontiersin.org |
| Consolidation | After Training | No Effect | α7-nAChR activation is not required for consolidation. | frontiersin.org |
| Retrieval | Before Testing | Impaired | α7-nAChR activation is required for retrieval. | frontiersin.orgresearchgate.net |
Effects on Object Recognition Memory
Neuroprotective Studies in Cellular and Animal Models of Neurological Dysfunction
MLA has been employed in neuroprotective studies to probe the involvement of α7-nAChRs in pathological processes associated with neurodegenerative diseases and substance-induced neurotoxicity.
In the context of Alzheimer's disease research, the accumulation of amyloid-β (Aβ) peptides is a key pathological feature known to exert neurotoxic effects. nih.govnih.gov Studies using the human neuroblastoma cell line SH-SY5Y have shown that the Aβ fragment 25-35 (Aβ₂₅₋₃₅) inhibits cell growth and reduces cell viability in a dose- and time-dependent manner. nih.govplos.org
Research has demonstrated that pretreatment with MLA can provide neuroprotection against this Aβ-induced cytotoxicity. nih.govplos.org In SH-SY5Y cells exposed to toxic levels of Aβ₂₅₋₃₅, the addition of MLA significantly inhibited the decrease in cell viability, suggesting a protective effect. nih.govresearchgate.net Notably, MLA alone did not show any significant anti-proliferative effects on the cells, indicating a good safety profile in this model. nih.govplos.org This protective action against Aβ cytotoxicity positions MLA as a valuable tool for studying the mechanisms underlying neurodegeneration in Alzheimer's disease. nih.gov
Table 3: Effect of MLA on Aβ₂₅₋₃₅-Induced Cytotoxicity in SH-SY5Y Cells This table is interactive. Click on the headers to sort the data.
| Treatment Condition | Effect on Cell Viability | Interpretation | Reference |
|---|---|---|---|
| Aβ₂₅₋₃₅ (5, 10, 20 µM) | Significantly Decreased | Aβ₂₅₋₃₅ is cytotoxic to SH-SY5Y cells. | plos.org |
| MLA (2.5, 5, 10, 20 µM) | No Significant Change | MLA alone is not toxic to SH-SY5Y cells. | nih.gov |
| Aβ₂₅₋₃₅ + MLA (5, 10 µM) | Significantly Attenuated Decrease | MLA protects against Aβ₂₅₋₃₅-induced cytotoxicity. | nih.gov |
The neuroprotective effect of MLA against Aβ-induced toxicity appears to be linked to its ability to modulate cellular autophagy. nih.govnih.gov Autophagy is a cellular degradation process that can be involved in both cell survival and cell death. Studies have shown that Aβ₂₅₋₃₅ induces autophagy in SH-SY5Y cells. nih.govplos.org
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key negative regulator of autophagy. nih.govplos.org Research has found that Aβ₂₅₋₃₅ treatment decreases the phosphorylation of p70S6K, a downstream substrate of mTOR complex 1 (mTORC1), indicating an inhibition of mTOR signaling and subsequent activation of autophagy. nih.govplos.org The administration of MLA was shown to attenuate this Aβ-induced decrease in p70S6K phosphorylation. nih.govplos.org This suggests that MLA may exert its neuroprotective effects by inhibiting Aβ-induced autophagy through the upregulation of the mTOR signaling pathway. nih.govresearchgate.net
Methamphetamine (METH) is a psychostimulant known to cause neurotoxicity, particularly to dopaminergic systems in the striatum. nih.gov Studies in mouse models have demonstrated that MLA can prevent these detrimental effects. rndsystems.combio-techne.com
In vivo research showed that METH-induced neurotoxicity, measured by a significant loss of striatal dopaminergic terminals (73%) and a reduction in tyrosine hydroxylase levels (90%), was significantly attenuated by MLA. nih.gov Furthermore, MLA fully prevented METH-induced microglial activation, which is a marker of neuroinflammation. apexbt.comnih.gov In vitro experiments using striatal synaptosomes revealed that METH induces the production of reactive oxygen species (ROS), a key factor in its neurotoxicity. nih.govnih.gov This METH-induced ROS production was fully prevented by MLA. nih.govnih.gov MLA also prevented the METH-induced decrease in dopamine (B1211576) (DA) uptake in these synaptosomes. apexbt.comnih.gov These findings underscore the neuroprotective activity of MLA and implicate the α7-nAChR in the mechanisms of METH-induced neurotoxicity. nih.gov
Table 4: Neuroprotective Effects of MLA Against Methamphetamine (METH)-Induced Neurotoxicity in Mice This table is interactive. Click on the headers to sort the data.
| Parameter | Effect of METH | Effect of METH + MLA | Reference |
|---|---|---|---|
| Striatal Dopaminergic Terminals | 73% Loss | Significantly Attenuated Loss | nih.gov |
| Tyrosine Hydroxylase Levels | 90% Decrease | Significantly Attenuated Decrease | nih.gov |
| Microglial Activation | Increased | Fully Prevented | nih.gov |
| Striatal ROS Production | Increased | Fully Prevented | nih.govnih.gov |
| Dopamine (DA) Uptake | Decreased | Prevented Decrease | nih.gov |
Inhibition of Autophagy Pathways (e.g., via mTOR signaling)
Research on Pain and Inflammation Pathways
MLA is extensively used to explore the involvement of the α7 nAChR in nociception and the inflammatory response. By selectively blocking this receptor, researchers can confirm its role in mediating the effects of potential therapeutic agents and endogenous signaling pathways.
In preclinical rodent models of pain, MLA serves as a critical antagonist to verify the mechanism of action of potential analgesic compounds. The antinociceptive (pain-reducing) effects of various experimental drugs have been shown to be blocked by pretreatment with MLA, indicating that their analgesic properties are mediated through the activation of α7 nAChRs. biocrick.com
For instance, studies using the hot-plate test, formalin test, and acetic acid writhing test in mice have demonstrated that the pain-relieving activity of novel compounds can be reversed by MLA. biocrick.comnih.gov In the hot-plate test, which measures response to thermal pain, the administration of choline (B1196258) produced a significant antinociceptive effect that was blocked by MLA pretreatment. nih.gov Similarly, in chemical pain models like the formalin test, the antinociceptive effects of compounds such as cinobufagin (B1669057) (CBG) and the spirocyclopiperazinium salt LXM-15 were negated when MLA was administered beforehand. biocrick.comsigmaaldrich.com These findings consistently highlight that the α7 nAChR is a key target for mediating analgesia in both acute thermal and chemical-inflammatory pain models. nih.govvcu.edu
Table 1: Effect of Methyllycaconitine (MLA) on Antinociception in Rodent Pain Models
| Pain Model | Experimental Compound | Effect of Compound Alone | Effect after MLA Pretreatment | Implied Role of α7 nAChR |
|---|---|---|---|---|
| Hot-Plate Test | Choline | Antinociceptive nih.gov | Blocked antinociception nih.gov | Mediates thermal antinociception |
| Formalin Test | Cinobufagin (CBG) | Antinociceptive biocrick.com | Blocked antinociception biocrick.com | Mediates chemical antinociception |
| Acetic Acid Writhing | LXM-10-M | Antinociceptive biocrick.com | Blocked antinociception biocrick.com | Mediates visceral chemical pain |
| Formalin Test | LXM-15 | Antinociceptive sigmaaldrich.com | Blocked antinociception sigmaaldrich.com | Mediates inflammatory pain |
MLA has been instrumental in studying the mechanisms of neuropathic pain, a chronic pain state often resulting from nerve damage. In rat models of spinal nerve ligation, the antiallodynic effects of therapeutic compounds like cynandione A were significantly reduced by intrathecal administration of MLA. frontiersin.org This demonstrates that the α7 nAChR in the spinal cord plays a crucial role in mitigating neuropathic pain. frontiersin.org
Furthermore, research indicates that nicotine's effects on nerve regeneration and pain behaviors following nerve injury are mediated by the α7 nAChR, as these effects were reversed by MLA. eneuro.orgnih.gov In models of persistent inflammatory injury, the pharmacology of nAChR agonists can change. For example, in rats with complete Freund's adjuvant (CFA)-induced inflammation, the antinociceptive effect of the agonist epibatidine (B1211577) was partially blocked by MLA in uninjured rats, but this effect changed after the injury, highlighting plasticity in the system. eneuro.org Studies also show that activation of α7 nAChRs can suppress neuropathic pain by promoting the expression of the anti-inflammatory cytokine IL-10 and the endogenous opioid β-endorphin in spinal microglia, an effect that is blocked by MLA. frontiersin.org
The Cholinergic Anti-Inflammatory Pathway (CAP) is a neuro-immune reflex that controls inflammation. The α7 nAChR is the key receptor mediating the effects of this pathway. plos.orgresearchgate.net MLA, as a selective α7 nAChR antagonist, is a fundamental tool for confirming the involvement of the CAP in various inflammatory conditions. plos.orgoncotarget.com
In models of viral myocarditis, blocking the CAP with MLA aggravated myocardial lesions and increased the expression of pro-inflammatory cytokines. plos.orgnih.gov Conversely, stimulation of the pathway with nicotine had protective effects, which were absent when MLA was co-administered. plos.org Similarly, in models of acute lung injury, the protective, anti-inflammatory effects of the traditional Chinese medicine formula Liang-Ge-San (LGS) were counteracted by MLA treatment, demonstrating that LGS functions through the α7nAchR-mediated CAP. oncotarget.com These studies establish that MLA can effectively block the CAP, leading to an exacerbated inflammatory response and confirming the anti-inflammatory role of the α7 nAChR. plos.orgnih.gov
MLA has been shown to modulate the expression and release of numerous key inflammatory mediators. Its primary use in this context is to block the anti-inflammatory effects of α7 nAChR agonists, thereby leading to an increase in pro-inflammatory molecules.
Cytokines (TNF-α, IL-6, IL-1β): In a wide range of preclinical models, including macrophage cell cultures and animal models of inflammation, α7 nAChR activation suppresses the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govfrontiersin.org Treatment with MLA reverses this suppression, leading to elevated levels of these pro-inflammatory cytokines. plos.orgoncotarget.comnih.gov For example, in studies with RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), the ability of α7 nAChR agonists like varenicline (B1221332) and GTS21 to reduce TNF-α, IL-6, and IL-1β was blocked by MLA. frontiersin.orgmdpi.com This confirms that the α7 nAChR is a negative regulator of pro-inflammatory cytokine release. plos.orgmdpi.com
Cyclooxygenase (COX) and Prostaglandins (B1171923) (PG): The anti-inflammatory effects of α7 nAChR activation also extend to the cyclooxygenase pathway. In LPS-stimulated macrophages, α7 nAChR agonists can decrease the levels of COX-1, COX-2, and subsequent prostaglandins like PGE2. nih.govresearchgate.net The use of MLA prevents this downregulation, suggesting that the cholinergic anti-inflammatory pathway modulates the arachidonic acid cascade. nih.gov
Table 2: Impact of Methyllycaconitine (MLA) on Inflammatory Mediators
| Inflammatory Mediator | Effect of α7 nAChR Agonist | Effect of MLA Administration | Research Context |
|---|---|---|---|
| TNF-α | Decreased expression/release plos.orgfrontiersin.org | Increased expression/release plos.orgnih.gov | Viral Myocarditis, Sepsis, Arthritis plos.orgnih.govnih.gov |
| IL-6 | Decreased expression/release nih.govmdpi.com | Increased expression/release plos.orgnih.gov | Viral Myocarditis, Neuroinflammation plos.orgnih.govmdpi.com |
| IL-1β | Decreased expression/release nih.govmdpi.com | Prevents the decrease frontiersin.orgnih.gov | Neuroinflammation, Psoriasis nih.govmdpi.com |
| Cyclooxygenase (COX) | Decreased levels nih.govresearchgate.net | Prevents the decrease nih.gov | Macrophage Inflammation Models nih.govresearchgate.net |
| Prostaglandins (PG) | Decreased levels nih.gov | Prevents the decrease nih.gov | Macrophage Inflammation Models nih.gov |
The anti-inflammatory and antinociceptive effects mediated by the α7 nAChR are transduced through several key intracellular signaling cascades. MLA is crucial for dissecting these pathways by blocking the initial receptor activation.
NF-κB (Nuclear Factor-kappa B): The NF-κB pathway is a primary regulator of pro-inflammatory gene transcription. Activation of the α7 nAChR is known to inhibit the NF-κB pathway. termedia.plnih.gov MLA reverses this effect. oncotarget.comnih.gov Studies have shown that α7 nAChR agonists prevent the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.govd-nb.info Pretreatment with MLA blocks this inhibition, allowing for NF-κB activation and the transcription of inflammatory cytokines like TNF-α. oncotarget.comnih.gov This mechanism has been observed in models of colitis and in astrocyte cultures. nih.govd-nb.info
JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3): The JAK2/STAT3 pathway is another critical signaling cascade involved in the CAP. plos.orgtermedia.pl Activation of α7 nAChR leads to the phosphorylation and activation of JAK2 and STAT3, which has an anti-inflammatory effect. plos.orgnih.gov MLA blocks this process. biocrick.com In a mouse model of viral myocarditis, nicotine treatment increased the phosphorylation of STAT3, while MLA decreased it. plos.orgnih.gov Similarly, in models of intracerebral hemorrhage, the neuroprotective effects of an α7nAChR agonist were associated with increased JAK2 and STAT3 activation, and these effects were reversed by MLA. nih.gov
CaMKIIα/cAMP/CREB/CGRP: This pathway is significantly involved in pain signaling, particularly in the dorsal root ganglion (DRG) and spinal cord. Research on novel analgesic compounds has shown that their effects are mediated by inhibiting this pathway. biocrick.comsigmaaldrich.com For example, the compound LXM-15 was found to reduce the phosphorylation of Calcium/calmodulin-dependent protein kinase IIα (CaMKIIα) and cAMP response element-binding protein (CREB), and decrease levels of calcitonin gene related peptide (CGRP) and cAMP. sigmaaldrich.com These effects were completely blocked by pretreatment with MLA, establishing a direct link between α7 nAChR activation and the inhibition of this pronociceptive signaling cascade. biocrick.comsigmaaldrich.com
Table 3: Role of Methyllycaconitine (MLA) in Modulating Intracellular Signaling Pathways
| Signaling Pathway | Effect of α7 nAChR Activation | Effect of MLA | Downstream Consequence of MLA Blockade |
|---|---|---|---|
| NF-κB | Inhibition of p65 nuclear translocation nih.govd-nb.info | Reverses inhibition oncotarget.comnih.gov | Increased pro-inflammatory cytokine transcription oncotarget.com |
| JAK2/STAT3 | Increased phosphorylation of JAK2 and STAT3 plos.orgnih.gov | Blocks phosphorylation biocrick.complos.org | Decreased anti-inflammatory signaling plos.org |
| CaMKIIα/cAMP/CREB/CGRP | Inhibition of phosphorylation/levels sigmaaldrich.com | Reverses inhibition biocrick.comsigmaaldrich.com | Increased nociceptive signaling sigmaaldrich.com |
Regulation of Inflammatory Mediators (e.g., Cyclooxygenase, Prostaglandins, TNF-α, IL-6, IL-1β)
Studies on Central Nervous System Function
Beyond pain and inflammation, MLA is a vital tool for exploring the role of α7 nAChRs in higher-order central nervous system (CNS) functions, including cognition and synaptic plasticity. The α7 nAChR is widely expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. nih.govmdpi.com
MLA has been used to create animal models of cognitive dysfunction. nih.gov Administration of MLA to mice has been shown to elicit cognitive deficits, such as reduced spontaneous alternation in a T-maze, which is a measure of spatial working memory. nih.gov These MLA-induced deficits can be reversed by cognition-enhancing drugs like donepezil (B133215) and galantamine, confirming the involvement of the cholinergic system and specifically the α7 nAChR in cognitive processes. nih.gov
In studies of synaptic plasticity, which is the cellular basis for learning and memory, MLA helps to differentiate the roles of α7 nAChRs from other nicotinic receptor subtypes. For example, in hippocampal slices, the combination of nicotine and MLA can result in a form of long-term depression (LTD), demonstrating the complex role of the α7 nAChR in modulating synaptic strength. mdpi.com MLA is also used to probe the receptor subtypes mediating the effects of nicotine on anxiety, with studies showing it can block the anxiogenic (anxiety-producing) effects of high-dose nicotine in the dorsal hippocampus. nih.gov
Regulation of Respiratory Pattern in Brain Stem Regions (e.g., PreBötzinger Complex)
The PreBötzinger Complex (preBötC), a critical hub for respiratory rhythm generation in the medulla, is modulated by cholinergic inputs. Studies using neonatal rat medullary slice preparations have shown that nicotine application alters the respiratory pattern, typically by increasing frequency and decreasing the amplitude of inspiratory bursts. Research aimed at identifying the specific nicotinic receptor subtypes responsible for this modulation has revealed that the α7-nAChR has little involvement. The application of methyllycaconitine, the selective α7-nAChR antagonist, did not block these nicotine-induced changes in respiratory rhythm. In contrast, antagonists for the α4β2 nAChR subtype successfully reversed the effects, indicating that this heteromeric receptor, rather than the α7 homomer, is the predominant mediator of this specific respiratory modulation in the preBötC.
Interactions with Dopaminergic Neurotransmission
Methyllycaconitine has been instrumental in elucidating the role of α7-nAChRs in modulating the dopaminergic system, particularly in the context of neuroprotection and the effects of substances of abuse.
In preclinical models, MLA has demonstrated significant neuroprotective effects. For instance, it prevents the neurotoxicity induced by drugs like methamphetamine (METH) and MDMA on dopaminergic neurons. tocris.com Pre-treatment with MLA was found to attenuate the METH-induced depletion of dopamine neuron terminals in the mouse striatum. medchemexpress.com The mechanism appears to be directly tied to the blockade of α7-nAChRs, as MLA prevents the associated glial activation and the generation of intracellular reactive oxygen species that contribute to neuronal damage. nih.gov
Modulation of Locomotor Activity and Climbing Behaviors
The role of methyllycaconitine in modulating motor behaviors has been explored in several preclinical studies, with some varied results. One study reported that MLA administered alone did not alter basal locomotor activity or induce climbing behavior in mice. medchemexpress.com However, in the same study, pretreatment with MLA significantly inhibited methamphetamine-induced climbing behavior by approximately 50%, without affecting the general hyperlocomotion induced by the stimulant. medchemexpress.com
In contrast, another study designed to characterize the behavioral profile associated with α7-nAChR antagonism found that MLA itself produced statistically significant changes in several behaviors, including locomotion, rearing, sniffing, and climbing. nih.gov The different outcomes may be attributable to variations in experimental protocols or dosages used. Collectively, the research indicates that while the α7-nAChR may not be a primary driver of basal locomotor activity, its modulation can significantly influence specific, particularly drug-induced, motor behaviors like climbing.
Research on Cellular Proliferation and Cell Death Mechanisms
In the field of oncology and cell biology, methyllycaconitine has been used to probe the function of α7-nAChRs in cell survival, proliferation, and programmed cell death pathways.
Effects on Cancer Cell Line Growth (e.g., K562, lung cancer, cervical cancer cells)
The α7-nAChR is expressed in various non-neuronal cells, including cancer cells, where it can influence tumor progression.
Cervical Cancer: In human cervical cancer cell lines (HeLa and SiHa), inhibition of α7-nAChR with methyllycaconitine citrate (B86180) was found to induce a form of inflammatory cell death known as pyroptosis. techscience.comrmit.edu.vn
Lung Cancer: Research indicates that α7-nAChRs are involved in lung cancer cell proliferation and migration. acs.orgnih.gov The activation of these receptors by nicotine promotes the migration of A549 lung cancer cells, an effect that is abrogated by pretreatment with methyllycaconitine. spandidos-publications.com This suggests that antagonizing α7-nAChRs could be a strategy to inhibit cancer progression. acs.org
K562 (Chronic Myelogenous Leukemia): Studies have confirmed the expression of α7-nAChRs in the human erythroleukemia cell line K562. nih.gov Research demonstrated that methyllycaconitine citrate inhibits K562 cell proliferation. nih.govresearchgate.net This inhibitory effect was associated with a decrease in intracellular calcium levels, suggesting that the proliferation of these leukemia cells is, at least in part, under the control of α7-nAChRs via calcium-dependent signaling pathways. nih.govresearchgate.net
Promotion of Cell Pyroptosis via Polyol Pathway Modulation
Recent research has uncovered a specific mechanism by which methyllycaconitine induces cell death in cervical cancer cells. techscience.com Inhibition of the α7-nAChR by MLA was shown to trigger cell pyroptosis by upregulating the polyol pathway. techscience.comrmit.edu.vn
The key findings from this research are summarized below:
Inflammasome Activation: MLA treatment in HeLa and SiHa cells leads to the activation of the NLRP3 inflammasome. techscience.com
Pyroptosis Execution: This activation enhances the expression of cleaved caspase-1, which in turn cleaves gasdermin D. The N-terminal fragment of gasdermin D forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines, which are the hallmarks of pyroptosis. techscience.com
Polyol Pathway Link: This process was attributed to the upregulation of the aldo-keto reductase family 1 member B1 (AKR1B1)-mediated polyol pathway. techscience.com
Regulatory Pathway: Mechanistically, α7-nAChR inhibition by MLA increases the phosphorylation of nuclear factor-kappa B (NF-κB), which promotes the transactivation of the AKR1B1 gene, thereby activating the polyol pathway and subsequent pyroptosis. techscience.com
| Step | Molecular Event | Key Proteins Involved | Reference |
|---|---|---|---|
| 1 | Inhibition of α7-nAChR | Methyllycaconitine (citrate) | techscience.com |
| 2 | Increased NF-κB Phosphorylation | NF-κB | techscience.com |
| 3 | Upregulation of Polyol Pathway | AKR1B1 | techscience.com |
| 4 | NLRP3 Inflammasome Activation | NLRP3, Caspase-1 | techscience.com |
| 5 | Pyroptotic Cell Death | Gasdermin D | techscience.com |
Investigations into Neuromuscular Transmission
Methyllycaconitine has been identified as a potent blocker of neuromuscular transmission at nicotinic (but not muscarinic) sites. wikipedia.org Early studies established that MLA acts as an antagonist at the neuromuscular junction, reducing synaptic efficacy. biocrick.com
In preparations of rat phrenic nerve-diaphragm, a 2 x 10⁻⁵M concentration of MLA caused a 50% reduction in the muscle response to nerve stimulation. wikipedia.org Research in lizard models further detailed these effects, showing that MLA reversibly reduces the amplitude of compound muscle action potentials (CMAPs) and spontaneous miniature end-plate potentials (MEPPs) in a concentration-dependent manner. biocrick.com For instance, a 0.10 µM concentration of MLA produced a notable reduction in MEPP amplitude. biocrick.com Furthermore, MLA effectively blocks muscle contractions that are induced by the direct application of acetylcholine (B1216132). biocrick.com These findings confirm that methyllycaconitine functions as a nicotinic receptor antagonist at the neuromuscular junction, thereby inhibiting synaptic transmission. wikipedia.orgbiocrick.com
Impact on Synaptic Efficacy
Methyllycaconitine has been instrumental in elucidating the role of α7 nAChRs in synaptic plasticity, a fundamental mechanism for learning and memory. Studies in preclinical models have demonstrated that MLA can modulate long-term potentiation (LTP), a cellular correlate of memory formation.
In in vivo studies using rat models, the administration of MLA was found to have a significant effect on LTP in the hippocampus. researchgate.net Specifically, intraperitoneal injection of MLA (5 mg/kg) one hour before the induction of LTP resulted in a reduction of the potentiated response compared to vehicle controls, suggesting that blockade of α7 nAChRs impairs this form of synaptic plasticity. researchgate.net Research in mouse brain slices has further detailed this relationship. In the prelimbic cortex, while both activation and antagonism of α7 nAChRs can inhibit LTP, only antagonism with MLA was shown to enhance long-term depression (LTD). pa2online.org This suggests a complex role for α7 nAChRs in bidirectional synaptic plasticity. pa2online.org
Further research highlights that the activation of α7 nAChRs can facilitate LTP. researchgate.net The blockade of these receptors by MLA prevents the induction of this potentiation, confirming the receptor's involvement. researchgate.net Interestingly, the effects of α7 nAChR activation on synaptic transmission appear to be region-specific within the hippocampus, with a more pronounced effect in the dorsal compared to the ventral hippocampus. researchgate.net
The compound is also used to investigate the synaptic effects of other substances. For instance, MLA can prevent the neurotoxic effects of methamphetamine in the mouse striatum. bio-techne.combiocrick.com It has also been used to demonstrate that systemic nicotine administration induces glutamatergic synaptic plasticity in the ventral tegmental area (VTA) through actions involving both α7 and β2-containing nAChRs. The nicotine-induced increase in the AMPA/NMDA receptor current ratio, a key indicator of synaptic strengthening, is prevented by the co-administration of MLA and a β2*-nAChR antagonist. jneurosci.org
Table 1: Effects of Methyllycaconitine (citrate) on Synaptic Efficacy in Preclinical Models
| Model Organism/System | Experimental Setup | Key Finding | Reference |
|---|---|---|---|
| Rat (in vivo) | Intraperitoneal injection of MLA (5 mg/kg) prior to LTP induction in the hippocampus. | Significant reduction in LTP compared to controls. | researchgate.net |
| Mouse Brain Slices | Bath application of MLA (100nM) during electrophysiological recordings in the prelimbic cortex. | Inhibition of LTP and enhancement of LTD. | pa2online.org |
| Rat Hippocampal Slices | Blockade of α7 nAChRs with MLA prior to agonist-induced potentiation. | Prevention of the induction of long-term potentiation. | researchgate.net |
| Mouse Striatum | In vivo and in vitro models to test the influence of MLA on methamphetamine effects. | MLA inhibited methamphetamine-induced climbing behavior and prevented reactive oxygen species production. | biocrick.com |
| Rat VTA Slices | Co-injection of MLA with nicotine to assess glutamatergic synaptic plasticity on dopamine neurons. | Prevention of nicotine-induced increase in AMPA/NMDA ratio. | jneurosci.org |
Blockade of Neuromuscular Transmission in Model Organisms (e.g., Periplaneta americana)
Methyllycaconitine is a potent antagonist of neuronal nicotinic acetylcholine receptors in insects, making it a valuable tool for studying neuromuscular transmission in invertebrate models like the American cockroach, Periplaneta americana. biologists.com Acetylcholine is a primary excitatory neurotransmitter in the insect central nervous system, and nAChRs are crucial for fast synaptic transmission. researchgate.netresearchgate.net
Research has shown that MLA effectively blocks acetylcholine-induced responses in insect neurons. In studies on the fast coxal depressor motor neuron (Df) of Periplaneta americana, bath application of MLA resulted in a dose-dependent and ultimately complete block of acetylcholine-induced depolarization. biologists.com The citrate salt of MLA was found to inhibit the binding of [³H]α-bungarotoxin to nerve cord extracts from the cockroach with a very high affinity (Kᵢ of 1.4 x 10⁻⁹ mol l⁻¹). biologists.com This blockade of the neuronal nicotinic receptor is voltage-independent. biologists.com
Furthermore, electrophysiological recordings from isolated thoracic ganglia neurons of P. americana have distinguished between different components of the acetylcholine-induced current. MLA selectively blocks a non-desensitizing current component at sub-nanomolar concentrations, highlighting its specificity for certain nAChR subtypes in insects. jst.go.jp All agonist-induced inward currents from various neonicotinoids (with the exception of thiamethoxam) were reversibly blocked by MLA, confirming its role as a nAChR antagonist in this system. researchgate.net The potent antagonistic action of MLA at insect neuromuscular junctions underscores its utility in characterizing the pharmacology of these critical synapses. acs.org
**Table 2: Effects of Methyllycaconitine (citrate) on Neuromuscular Transmission in *Periplaneta americana***
| Experimental Preparation | Methodology | Key Finding | Reference |
|---|---|---|---|
| Cockroach (P. americana) nerve cord extracts | Radioligand binding assay with [³H]α-bungarotoxin. | MLA inhibits binding with a Kᵢ of 1.4 nM, indicating high affinity for the nAChR. | biologists.com |
| Fast coxal depressor motor neuron (Df) of P. americana | Electrophysiological recording of acetylcholine-induced depolarization. | Dose-dependent and complete block of the acetylcholine response by MLA. | biologists.com |
| Isolated thoracic ganglia neurons of P. americana | Voltage-clamp recording of acetylcholine-induced currents. | Selective blockade of the non-desensitizing current component (nAChN) by sub-nanomolar MLA. | jst.go.jp |
| Isolated thoracic ganglia neurons of P. americana | Voltage-clamp recording of neonicotinoid-induced currents. | Reversible blockade of inward currents induced by various neonicotinoid agonists. | researchgate.net |
Advanced Analytical and Experimental Methodologies for Methyllycaconitine Research
Quantitative Analysis in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of MLA in complex biological matrices due to its high sensitivity, selectivity, and reproducibility. rsc.org This powerful technique allows for the accurate measurement of MLA concentrations, which is fundamental for pharmacokinetic and neuropharmacokinetic studies. rsc.orgnih.gov
Sensitive LC-MS/MS methods have been developed for the quantification of MLA in plasma. nih.gov A common approach involves protein precipitation to extract the analyte from the plasma matrix. For instance, acetonitrile (B52724) can be used to precipitate plasma proteins, after which the supernatant containing MLA is separated and analyzed. nih.gov
Chromatographic separation is typically achieved on a reversed-phase column using a gradient mobile phase. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. For MLA, the transition of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 683 to a specific product ion (e.g., m/z 216) is often used for quantification. nih.gov An internal standard is used to ensure accuracy and precision. nih.gov These methods can achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range, making them suitable for detecting the low concentrations often encountered in pharmacokinetic studies. nih.gov
Quantifying MLA in brain tissue presents unique challenges due to the complexity of the matrix. rsc.org Sample preparation is a critical step and typically involves homogenization of the brain tissue followed by an extraction procedure. Similar to plasma analysis, a protein precipitation step with acetonitrile is effective for extracting MLA from brain homogenates. nih.gov
The subsequent LC-MS/MS analysis follows principles similar to those for plasma quantification, employing reversed-phase chromatography and detection via MRM. nih.govnih.govbiorxiv.org A validated method demonstrated the ability to quantify MLA in different brain regions, such as the hypothalamus, hippocampus, and striatum, which is crucial for studying the compound's distribution and target engagement in the central nervous system. ebi.ac.uk A sensitive method developed for rat plasma and brain tissue demonstrated a linear dynamic range of 0.5–250 ng/mL with an LLOQ of 0.5 ng/mL in both matrices. nih.gov
To ensure the reliability and reproducibility of results, bioanalytical methods must undergo rigorous validation according to international guidelines. europa.eurrml.roeuropa.eu Full validation establishes the performance characteristics of the method. rrml.ro Key parameters include selectivity, accuracy, precision, linearity, range, and stability. europa.eunih.gov
Selectivity & Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eunih.gov
Accuracy & Precision : Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the repeatability of the results. nih.gov For a validated MLA assay, accuracy was reported as 100 ± 6% and precision as a coefficient of variation less than 12%. nih.gov
Calibration Curve & Range : The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. ijsrm.net The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). europa.eu For MLA, a linear dynamic range of 0.5-250 ng/mL has been established in plasma and brain tissue. nih.gov
Stability : This assesses the chemical stability of the analyte in the biological matrix under various storage and processing conditions. europa.eu
The table below summarizes key validation parameters for a bioanalytical LC-MS/MS assay for Methyllycaconitine (B43530). nih.gov
| Parameter | Finding | Citation |
|---|---|---|
| Linear Dynamic Range | 0.5-250 ng/mL (in rat plasma and brain) | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.gov |
| Precision | <12% | nih.gov |
| Accuracy | 100 ± 6% | nih.gov |
| Mass Transition (MRM) | m/z 683→216 | nih.gov |
Method Development for Brain Tissue Quantification
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays are indispensable for determining the affinity and selectivity of MLA for its target receptors, primarily the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov These assays measure the interaction between a radiolabeled ligand (such as [³H]methyllycaconitine) and a receptor preparation, typically derived from brain tissue membranes or cells expressing the receptor of interest. nih.govrevvity.com
The use of tritiated MLA ([³H]MLA) as a radioligand has proven advantageous for characterizing α7-type nAChRs. nih.gov It binds with high affinity and has a favorable signal-to-noise ratio with rapid association and dissociation kinetics. nih.gov In studies with rat brain membranes, [³H]MLA bound with a high affinity, demonstrated by a dissociation constant (Kd) of 1.86 nM. nih.gov
Competition binding assays are used to determine the affinity of unlabeled compounds, like MLA, by measuring their ability to displace a specific radioligand from the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity. Such studies have confirmed the high affinity and selectivity of MLA for the α7 nAChR subtype. For example, MLA shows a Ki value of 0.87 nM at the α7 nAChR, with negligible affinity for other nAChR subtypes like the α,β nAChRs. nih.gov The snake venom toxin α-bungarotoxin, another potent α7 nAChR ligand, displaces [³H]MLA with high affinity (Ki = 1.8 nM), further confirming the interaction with this receptor subtype. nih.gov
The table below presents binding affinity data for Methyllycaconitine at various nicotinic acetylcholine receptor subtypes.
| Radioligand/Assay | Receptor Subtype | Tissue/Cell Source | Affinity (Ki/Kd/IC50) | Citation |
|---|---|---|---|---|
| [³H]Methyllycaconitine | α7-type nAChR | Rat Brain Membranes | Kd = 1.86 nM | nih.gov |
| [¹²⁵I]iodo MLA | α7 nAChR | Rat Brain | Ki = 0.87 nM | nih.gov |
| Competition vs. [³H]MLA | α-bungarotoxin-sensitive nAChR | Rat Brain Membranes | Ki = 1.8 nM (for α-bungarotoxin) | nih.gov |
| Competition vs. [³H]MLA | α-bungarotoxin-sensitive nAChR | Rat Brain Membranes | Ki = 6.1 µM (for nicotine) | nih.gov |
| Patch-Clamp | Human α4β2 nAChR | HEK 293 Cells | IC50 = 1.5 µM | jneurosci.org |
Electrophysiological Recordings for Functional Receptor Characterization (In Vitro)
Electrophysiological techniques, such as two-electrode voltage-clamp and patch-clamp, are crucial for characterizing the functional effects of MLA on its target ion channels. jneurosci.orgbiorxiv.orgcerebrasol.com These methods allow for the direct measurement of ion currents flowing through nAChRs upon activation by an agonist, and how these currents are modulated by an antagonist like MLA.
Experiments are often conducted using Xenopus oocytes or mammalian cell lines (e.g., HEK 293 cells) that have been engineered to express specific nAChR subtypes. jneurosci.orgcerebrasol.com In a typical experiment, the cell membrane potential is clamped at a set value, and an agonist like acetylcholine (ACh) is applied to evoke an inward current. cerebrasol.com The inhibitory effect of MLA is then quantified by co-applying it with the agonist and measuring the reduction in the current amplitude. jneurosci.org
Such studies have functionally confirmed that MLA acts as a potent antagonist at α7 nAChRs and with lower potency at other subtypes. For example, using patch-clamp recordings on HEK 293 cells expressing human α4β2 nAChRs, MLA was found to inhibit ACh-evoked currents with an IC₅₀ value of 1.5 µM. jneurosci.org In Xenopus oocytes expressing human α7 nAChRs, MLA acts as a competitive antagonist against agonist-evoked currents. cerebrasol.comnih.gov These functional assays are vital for understanding the mechanism of action of MLA and correlating its binding affinity with its functional potency.
Cell-Based Assays for Biological Activity and Signaling Pathway Analysis
A variety of cell-based assays are employed to investigate the broader biological activities of MLA and its influence on intracellular signaling pathways. These assays are often performed in cultured cell lines, such as the human neuroblastoma SH-SY5Y cell line, which endogenously expresses nAChRs. nih.govplos.org
MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and metabolic activity. It has been used to demonstrate that MLA, at certain concentrations, does not reduce cell viability and can protect cells from cytotoxicity induced by agents like amyloid-β (Aβ) peptides. nih.govmedchemexpress.comresearchgate.net
Western Blot : This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathways affected by MLA. For example, Western blot analysis has shown that MLA can modulate the mTOR signaling pathway by affecting the phosphorylation of downstream targets like p70S6K. nih.govplos.org It has also been used to investigate MLA's influence on the expression of autophagy-related proteins like LC3 and on the NF-κB signaling pathway. nih.govbiocrick.com
Flow Cytometry : Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells. In MLA research, it has been used to quantify autophagy by measuring the accumulation of acidic vesicles stained with monodansylcadaverine (MDC). nih.govmedchemexpress.com Studies have shown that MLA can decrease the number of MDC-labeled vacuoles induced by Aβ peptides. nih.govplos.org Flow cytometry can also be used to measure other cellular processes, such as the generation of reactive oxygen species (ROS). biocrick.com
These cell-based assays collectively provide a detailed picture of the cellular and molecular mechanisms underlying the observed effects of Methyllycaconitine.
Microscopic Techniques for Cellular and Subcellular Imaging (e.g., Immunofluorescence, Electron Microscopy)
Microscopic imaging techniques are indispensable tools in methyllycaconitine (MLA) research, enabling scientists to visualize the compound's effects at the cellular and subcellular levels. These methodologies provide critical insights into the spatial distribution of MLA's molecular targets, such as the α7 nicotinic acetylcholine receptor (α7nAChR), and the subsequent morphological and functional changes within cells and tissues. Techniques like immunofluorescence and electron microscopy allow for the direct observation of cellular processes, protein localization, and ultrastructural alterations influenced by MLA.
Immunofluorescence
Immunofluorescence is a light microscopy technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell or tissue sample. In the context of MLA research, it is frequently employed to determine the location and expression levels of α7nAChRs and other proteins involved in the pathways that MLA modulates.
Research has utilized immunofluorescence to demonstrate that surgery and anesthesia can significantly decrease the expression of α7nAChR in the hippocampus and cortex of aged mice. frontiersin.org In these studies, MLA is used as a pharmacological tool to antagonize the receptor, helping to confirm that the observed effects are indeed mediated by α7nAChR. frontiersin.org
Another application is in the study of neurodegenerative disease models. In human neuroblastoma SH-SY5Y cells exposed to amyloid-β (Aβ) peptides, a model for Alzheimer's disease, immunofluorescence microscopy was used to track the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govplos.org An increase in punctate patterns of LC3 indicates the formation of autophagosomes. nih.govplos.org Studies showed that while Aβ treatment increased LC3 punctuation, co-treatment with MLA inhibited this process, providing visual evidence of MLA's role in suppressing Aβ-induced autophagy. nih.govplos.org Similarly, Hoechst 33258 staining, a fluorescent dye that binds to DNA, has been used to visualize apoptotic nuclei, helping to assess the protective effects of MLA against cytotoxicity. nih.gov
In retinal research, confocal immunofluorescence microscopy has been instrumental. To verify that the regenerative effects of the α7nAChR agonist PNU-282987 are mediated through this receptor, MLA was used as a selective antagonist. wmich.edu Retinal sections were labeled with antibodies for specific cell markers, such as recoverin for photoreceptors, and visualized using secondary antibodies conjugated to fluorophores like Alexa Fluor 488 and 594. wmich.edu The results confirmed that MLA inhibited the neurogenesis induced by the agonist. wmich.edu Furthermore, in studies of Alzheimer's disease models in rats, immunofluorescence has been used to assess the reactivity of astrocytes by labeling for glial fibrillary acidic protein (GFAP). mdpi.com Examination of the hippocampal CA1 area revealed that MLA treatment could improve histopathological changes, reducing the number of hypertrophied astrocytes. mdpi.com
Table 1: Immunofluorescence Studies in Methyllycaconitine Research
| Study Focus | Model System | Microscopic Technique | Key Findings Related to Methyllycaconitine (MLA) | Reference(s) |
|---|---|---|---|---|
| Autophagy Inhibition | Human Neuroblastoma (SH-SY5Y) Cells | Immunofluorescence Microscopy (LC3 localization) | MLA inhibited the amyloid-β-induced punctate pattern of LC3, indicating suppression of autophagy. | nih.govplos.org |
| Apoptosis Assessment | Human Neuroblastoma (SH-SY5Y) Cells | Fluorescence Microscopy (Hoechst 33258 staining) | Used to visualize apoptotic nuclei to assess the cytoprotective effects of MLA. | nih.gov |
| Receptor Expression | Aged Mice (PNDs model) | Immunofluorescence (α7nAChR expression) | MLA was used as an antagonist to confirm the role of α7nAChR in perioperative neurocognitive disorders. Surgery was shown to decrease α7nAChR expression in the hippocampus and cortex. | frontiersin.org |
| Retinal Neurogenesis | Blast-Exposed Mouse Retinas | Confocal Immunofluorescence (BrdU, Nestin, Recoverin markers) | MLA inhibited the PNU-282987-induced neurogenesis, confirming the involvement of α7nAChRs in retinal regeneration. | wmich.edu |
| Astrogliosis | Rat Model of Alzheimer's Disease | Immunofluorescence (GFAP for astrocytes) | Treatment with MLA improved histopathological changes and reduced the immunoreactivity of hypertrophied astrocytes in the hippocampal CA1 area. | mdpi.com |
Electron Microscopy
Electron microscopy (EM) offers significantly higher resolution than light microscopy, making it possible to visualize the fine ultrastructure of cells and their organelles. This is particularly valuable in MLA research for observing subtle morphological changes that result from its biochemical effects.
In studies of Aβ-induced cytotoxicity, transmission electron microscopy (TEM) was used to examine the ultrastructure of SH-SY5Y cells. nih.govplos.org These investigations revealed that Aβ treatment led to the accumulation of autophagic vacuoles containing degraded materials within the cytoplasm. nih.govplos.org The administration of MLA was observed to mitigate these ultrastructural changes, corroborating the findings from immunofluorescence that MLA inhibits the autophagic process induced by Aβ. nih.govplos.org
EM has also been applied in cardiovascular research. In a mouse model of viral myocarditis, TEM was used to examine the ultrastructure of myocardial tissue. researchgate.net While the myocarditis group showed significant damage, including myofibrillar disarray and mitochondrial swelling, the group treated with MLA exhibited a marked improvement in myocardial ultrastructure, highlighting its protective effects at a subcellular level. researchgate.net
Furthermore, immuno-electron microscopy combines the specificity of antibody labeling with the high resolution of EM. This powerful technique has been used to determine the precise subcellular localization of α7nAChRs in the mouse ventral tegmental area (VTA). nih.gov These studies revealed that α7nAChRs are present on endomembranes and on both synaptic and non-synaptic plasma membranes of dopamine (B1211576) neurons. nih.gov By pinpointing the exact location of MLA's target receptor, these findings provide a crucial anatomical basis for understanding its influence on neuronal signaling and its potential interactions with other receptor systems, such as the dopamine D2 receptor. nih.gov
Table 2: Electron Microscopy Studies in Methyllycaconitine Research
| Study Focus | Model System | Microscopic Technique | Key Findings Related to Methyllycaconitine (MLA) | Reference(s) |
|---|---|---|---|---|
| Autophagy Inhibition | Human Neuroblastoma (SH-SY5Y) Cells | Transmission Electron Microscopy (TEM) | MLA treatment reduced the accumulation of autophagic vacuoles induced by amyloid-β peptides. | nih.govplos.org |
| Cardioprotection | Mouse Model of Viral Myocarditis | Transmission Electron Microscopy (TEM) | MLA treatment preserved the ultrastructure of myocardial tissue, reducing myofibrillar damage. | researchgate.net |
| Receptor Subcellular Localization | Mouse Ventral Tegmental Area (VTA) | Immuno-electron Microscopy | Although not a direct study of MLA's effects, it precisely localized α7nAChRs (the target of MLA) to endomembranes and plasma membranes of dopamine neurons, providing a structural context for MLA's action. | nih.gov |
Emerging Research Directions and Future Perspectives
Rational Design of Enhanced α7 nAChR Antagonists
The development of new α7 nAChR antagonists inspired by the structure of methyllycaconitine (B43530) is a significant area of research, driven by the need for molecules with improved therapeutic properties. oregonstate.edu Structure-activity relationship (SAR) studies are fundamental to this effort, revealing that several molecular features of MLA are critical for its high-affinity binding and antagonist activity.
Key findings from these studies include:
The Ester Side-Chain: The ester group at C-18 is crucial for high-affinity binding. Hydrolysis of this group to form the amino-alcohol lycoctonine (B1675730) results in a more than 1000-fold reduction in its ability to compete for α-bungarotoxin binding sites, which are associated with α7 receptors. wikipedia.org
The N-Side-Chain: Modifications to the piperidine (B6355638) ring N-side-chain significantly impact antagonist activity. Research on simplified AE-bicyclic analogues of MLA has shown that bulkier N-side-chains, particularly those containing a phenyl moiety, enhance antagonist effects on human α7 nAChRs compared to simpler alkane side-chains. acs.org
The Anthranilate Moiety: The anthranilate portion of the side-chain is a key structural determinant that directs the binding of MLA and its analogues to the orthosteric (agonist-binding) site of the α7 nAChR. nih.gov
Computational modeling and synthetic chemistry are being combined to rationally design these new molecules. For instance, the synthesis of simplified AE-bicyclic analogues has been achieved, with some demonstrating antagonist effects on human α7 nAChRs. acs.org Although these initial analogues are less potent than MLA itself, they provide a foundation for further optimization. acs.org One such analogue, containing a benzyl (B1604629) N-side-chain, inhibited the agonist response at human α7 nAChRs by approximately 53% at a 1 nM concentration. acs.org
| Analog/Modification | Key Structural Change | Impact on Activity/Affinity | Reference |
|---|---|---|---|
| Lycoctonine | Hydrolysis of the C-18 ester group | >1000-fold reduction in affinity for α7 nAChR binding sites. | wikipedia.org |
| AE-Bicyclic Analogues (e.g., Analogue 16) | Simplified core with varied N-side-chains (e.g., benzyl) | Bulkier N-side-chains enhance antagonist activity. Analogue 16 inhibited agonist response by ~53%. | acs.org |
| Analog 1e (phenyl substituent) | Large phenyl substituent on the N-side-chain | Showed the highest affinity among a series of analogues with a Ki value of 1.68 nM at rat brain α7 nAChRs. | researchgate.net |
| Azabicyclic alcohol analogues | Removal of the anthranilate ester side-chain | Lost competitive behavior at α7 nAChR; acted as noncompetitive antagonists at α4β2 nAChRs. | nih.gov |
Identification of Novel Molecular Targets for Methyllycaconitine (Citrate)
While methyllycaconitine is renowned for its high selectivity for the α7 nAChR, research has revealed that it also interacts with other molecular targets, albeit with lower affinity. The identification of these secondary targets is crucial for understanding its complete pharmacological profile and for uncovering new therapeutic applications.
MLA has been shown to bind to other nAChR subtypes, including:
α4β2 nAChRs: Studies on MLA analogues revealed noncompetitive antagonism at α4β2 receptors. nih.gov This indicates a different binding mechanism compared to its competitive antagonism at α7 receptors. Instead of binding at the acetylcholine (B1216132) site, these analogues appear to act as channel blockers, with a dominant binding site identified within the ion channel pore at the 13' position. nih.gov
α3β4 nAChRs: MLA and its analogues also inhibit α3β4 nAChRs. nih.gov
Muscle-type nAChRs: Early pharmacological studies showed that MLA blocks neuromuscular transmission in skeletal muscle, indicating an antagonist effect at muscle-type nicotinic receptors. wikipedia.org
Beyond nicotinic receptors, MLA has been used as a tool in studies that suggest broader cellular effects. For example, it has been shown to prevent methamphetamine-induced reactive oxygen species (ROS) production in mouse striatum synaptosomes, suggesting a role in modulating dopamine (B1211576) system neurotoxicity. medchemexpress.com It has also been used to block nicotine-induced effects in cancer cell lines, pointing to potential applications in oncology research. acs.org The ability of MLA to increase the expression of monomeric serine racemase (m-SR) in cell lines suggests an influence on NMDA receptor signaling, as serine racemase produces the NMDA receptor co-agonist D-serine. nih.govnih.gov
| Molecular Target | Type of Interaction | Reported Affinity/Effect | Reference |
|---|---|---|---|
| α7 nAChR | Competitive Antagonist | High affinity (Ki ≈ 1.4 nM) | aphios.com |
| α4β2 nAChR | Noncompetitive Antagonist (Channel Block) | Lower affinity (IC50 in μM range for analogues) | nih.gov |
| α3β4 nAChR | Inhibitor | Lower affinity (IC50 in μM range for analogues) | nih.gov |
| Skeletal Muscle nAChR | Antagonist | Blocks neuromuscular transmission. | wikipedia.org |
| Serine Racemase | Upregulates protein expression | Increases m-SR expression via mTOR pathway. | nih.govnih.gov |
Application of Omics Technologies to Elucidate Downstream Effects
The use of "omics" technologies—proteomics, transcriptomics, and metabolomics—is an emerging frontier in understanding the full spectrum of biological changes induced by methyllycaconitine. These approaches allow researchers to move beyond a single receptor and map the downstream signaling cascades, cellular pathways, and global biological responses affected by α7 nAChR blockade.
Proteomics: Proteomic investigations have primarily used MLA as a tool to help identify the α7 nAChR "interactome"—the network of proteins that associate with the receptor. nih.gov By using MLA to ensure specificity, researchers can isolate α7 nAChR-protein complexes and identify interacting partners involved in receptor expression, localization, and function. nih.gov Another study found that MLA treatment of PC-12 and 1321N1 cells led to an increase in the protein expression of monomeric serine racemase (m-SR) through de novo protein synthesis involving the mTOR pathway. nih.govnih.gov This demonstrates a specific downstream proteomic change.
Transcriptomics: Transcriptomic studies are beginning to shed light on the genetic pathways modulated by α7 nAChR activity, where MLA serves as a key antagonist for validation. In a model of E. coli meningitis, RNA sequencing was used to show that the drug memantine (B1676192) could reduce inflammatory factors, an effect dependent on the α7 nAChR, as confirmed by MLA's blocking action. plos.org Specifically, MLA can alter the gene expression of cytokines like TNF-α and IL-6 in immune cells and block changes in the expression of genes such as ChAT (choline acetyltransferase). researchgate.netresearchgate.net Another study investigating the effects of the α7 nAChR antagonist on serine racemase found that while MLA increased the protein levels of m-SR, it did not affect SR mRNA levels, suggesting the regulation occurs at the translational or post-translational level rather than the transcriptional level. nih.gov
Metabolomics: The application of metabolomics to study the specific downstream effects of MLA is still a nascent field. While MLA is listed in metabolomics databases like the Metabolomics Workbench, comprehensive studies detailing the metabolic profile changes in neuronal systems following MLA treatment are not yet widely published. nih.gov Its inclusion in metabolomics studies of phytochemicals in honey bees suggests the tools are available for such future research.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To better understand the complex roles of the α7 nAChR in health and disease, researchers are developing and utilizing increasingly sophisticated experimental models. Methyllycaconitine is a critical pharmacological tool in the characterization and validation of these models.
In Vivo Models: A primary use of MLA in vivo is to create animal models that mimic a state of α7 nAChR dysfunction, which is relevant to conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov Administration of MLA to mice has been shown to induce cognitive deficits in tasks such as the T-maze, providing a robust model for screening potential cognition-enhancing drugs. nih.gov This MLA-induced cognitive deficit model is reported to be highly sensitive and responsive to procognitive drugs. nih.gov More complex models, such as combining a high-fat/high-fructose diet with LPS-induced inflammation in rats, use MLA to probe the specific contribution of α7 nAChR to neuroinflammation and cognitive decline. mdpi.com
Furthermore, advanced transgenic mouse models are being developed to study cholinergic signaling with greater precision. One such model expresses a tau-EGFP fusion protein under the choline (B1196258) acetyltransferase (ChAT) promoter, allowing for the visualization of individual cholinergic axons. nih.gov In this model, MLA was used to confirm that fast synaptic currents observed in CA3 pyramidal neurons were mediated by α7-nAChRs. nih.gov Another transgenic mouse model, which traces the lineage of Müller glia in the retina, used MLA to demonstrate that the regenerative effects of an α7 agonist were indeed mediated through this receptor.
In Vitro Models: The classic in vitro model involves the use of Xenopus oocytes injected with cRNA encoding for specific human nAChR subunits, such as the α7 receptor. acs.org This system allows for detailed electrophysiological analysis of MLA and its analogues on a specific, isolated receptor type. Cell lines like SH-SY5Y and PC-12 are also widely used to study the cellular effects of MLA, such as its ability to protect against amyloid-β induced cytotoxicity or to modulate protein expression. medchemexpress.comnih.govnih.govnih.gov While research using advanced models like brain organoids to specifically study MLA is still emerging, these platforms represent a promising future direction for modeling complex human neurophysiology in a dish.
Synergistic Research with Other Cholinergic Modulators
Investigating the interactions between methyllycaconitine and other cholinergic modulators is a critical area of research that helps to elucidate the distinct and overlapping roles of different components of the cholinergic system. These studies are particularly relevant for developing therapies for cognitive disorders where multiple receptor systems may be involved.
A significant focus of this research has been the interplay between MLA and acetylcholinesterase inhibitors (AChEIs) like donepezil (B133215) and galantamine, which are standard treatments for Alzheimer's disease. Studies have shown that AChEIs can effectively reverse the cognitive deficits induced by MLA in mice. nih.gov Interestingly, the dose required for AChEIs to be effective was significantly lower in MLA-treated mice compared to mice treated with the muscarinic antagonist scopolamine (B1681570). nih.gov This suggests that when the α7 nAChR pathway is blocked by MLA, the cognitive enhancement driven by AChEIs may be mediated more potently through muscarinic receptors.
Conversely, MLA is used to confirm the mechanism of action of other cholinergic drugs. For example, the neuroprotective effects of donepezil and galantamine against glutamate (B1630785) neurotoxicity were antagonized by methyllycaconitine, indicating that these effects are mediated, at least in part, through the α7-nAChR. tocris.com Similarly, when studying the pro-cognitive effects of combining memantine with α7-nAChR positive allosteric modulators (PAMs), MLA was used to block the observed benefits, confirming that the synergy was dependent on α7-nAChR activation.
These synergistic studies are crucial for understanding the complex pharmacology of the cholinergic system and for designing rational combination therapies for neurological and psychiatric disorders.
Q & A
Basic: What considerations are critical when determining the concentration range of methyllycaconitine citrate (MLA) for in vitro neuroprotection studies?
Methodological Answer:
When designing in vitro studies, researchers should:
- Conduct preliminary cytotoxicity assays (e.g., MTT or CCK-8) across a gradient (e.g., 2.5–20 µM) to establish non-toxic concentrations .
- Validate neuroprotective effects using models such as Aβ25-35-induced cytotoxicity in SH-SY5Y cells, where 5–10 µM MLA restored cell viability .
- Include controls for solvent effects (e.g., DMSO concentration ≤0.1%) and replicate experiments to ensure reproducibility.
Advanced: How can researchers address contradictory findings regarding MLA’s specificity for α7nAChR versus other nicotinic receptor subtypes?
Methodological Answer:
To resolve specificity conflicts:
- Use radioligand binding assays with selective α7nAChR antagonists (e.g., α-bungarotoxin) to confirm target engagement .
- Compare MLA’s effects with α7nAChR knockout models or siRNA-mediated gene silencing .
- Evaluate off-target activity via functional assays (e.g., dopamine release in striatal synaptosomes), where 50 nM MLA partially inhibits nicotine-evoked dopamine release, suggesting cross-reactivity with non-α7 receptors .
Basic: What methodological approaches are recommended for assessing MLA’s safety profile in cellular models?
Methodological Answer:
- Perform dose-response viability assays over 24–72 hours, using concentrations ≤20 µM (shown safe in SH-SY5Y cells) .
- Monitor apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential to detect sub-lethal effects.
- Validate findings across multiple cell lines (e.g., erythroleukemic K562 cells) to rule out cell-type-specific toxicity .
Advanced: What experimental strategies can elucidate MLA’s role in modulating autophagy and apoptosis pathways in neuronal cells?
Methodological Answer:
- Use western blotting to quantify autophagy markers (e.g., LC3-II, Beclin-1) and apoptosis regulators (e.g., Bcl-2, Bax) in cells treated with MLA under stress conditions (e.g., palmitic acid exposure) .
- Combine MLA with autophagy inhibitors (e.g., chloroquine) to assess pathway dependency.
- Measure intracellular Ca²⁺ flux via fluorescence spectrophotometry, as MLA reduces Ca²⁺ levels in K562 cells, linking receptor antagonism to downstream signaling .
Basic: How should MLA be prepared and stored to ensure stability in experimental settings?
Methodological Answer:
- Preparation: Dissolve in DMSO (≤90 mg/mL) or aqueous buffers (e.g., PBS) at 10 mM stock concentrations. Avoid repeated freeze-thaw cycles .
- Storage: Maintain at 2–8°C in sealed, light-protected vials. For long-term stability, aliquot and store at -20°C .
- Validate solubility and stability using HPLC or mass spectrometry before critical experiments.
Advanced: What are the key challenges in translating MLA’s neuroprotective effects observed in vitro (e.g., SH-SY5Y cells) to in vivo models?
Methodological Answer:
- Bioavailability: Optimize dosing regimens (e.g., 1 mg/mL in mice ) to achieve brain concentrations equivalent to in vitro effective levels.
- Blood-Brain Barrier (BBB) Penetration: Use techniques like intracerebroventricular infusion or nanoparticle delivery to enhance CNS access.
- Model Selection: Employ transgenic animals (e.g., Aβ-overexpressing mice) to mimic neurodegenerative pathology and validate functional outcomes (e.g., behavioral tests) .
Basic: What validation methods are essential when using MLA as an α7nAChR antagonist in receptor specificity studies?
Methodological Answer:
- Competitive Binding Assays: Compare MLA’s IC₅₀ against α7nAChR-selective ligands (e.g., α-bungarotoxin) .
- Functional Antagonism: Test MLA in α7nAChR-expressing oocytes or HEK293 cells using electrophysiology to confirm receptor blockade .
- Cross-Reactivity Screening: Evaluate MLA’s effects on other nicotinic subtypes (e.g., α4β2) using fluorescence-based calcium imaging .
Advanced: How can researchers reconcile discrepancies between MLA’s inhibitory effects on dopamine release in striatal synaptosomes versus behavioral outcomes in animal models?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure MLA’s brain tissue concentrations post-administration and correlate with striatal dopamine levels .
- Behavioral Paradigms: Use conditioned place preference or self-administration tests to assess MLA’s modulation of reward pathways.
- Mechanistic Studies: Investigate compensatory mechanisms (e.g., upregulation of alternative receptors) via transcriptomic or proteomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
